Mannitol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3R,4R,5R)-hexane-1,2,3,4,5,6-hexol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPFZTCFMRRESA-KVTDHHQDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O6 | |
| Record name | D-MANNITOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20585 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1023235, DTXSID30858955 | |
| Record name | D-Mannitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1023235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-Mannitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858955 | |
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Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
D-mannitol appears as odorless white crystalline powder or free-flowing granules. Sweet taste. (NTP, 1992), Dry Powder; Other Solid, White odorless solid; [CAMEO] White powder; [Sigma-Aldrich MSDS], Solid | |
| Record name | D-MANNITOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20585 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | D-Mannitol | |
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| Record name | Mannitol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | Mannitol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000765 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
563 °F at 3.5 mmHg (NTP, 1992), 290-295 °C at 3.50E+00 mm Hg, 290-295 °C @ 3.5 mm Hg, 290.00 to 295.00 °C. @ 760.00 mm Hg | |
| Record name | D-MANNITOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20585 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Mannitol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00742 | |
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| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/714 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Mannitol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000765 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Flash Point |
greater than 300 °F (NTP, 1992) | |
| Record name | D-MANNITOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20585 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), 1 g in about 5.5 ml water; more sol in hot water; insol in ether; sol in pyridine, aniline; sol in aq soln of alkalies; 1 g dissolves in 18 ml glycerol (density 1.24); 1 g dissolves in about 83 ml alc, In water, 2.16X10+5 mg/l @ 25 °C, 216 mg/mL at 25 °C | |
| Record name | D-MANNITOL | |
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| Record name | Mannitol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00742 | |
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| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/714 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Mannitol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000765 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
1.489 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.52 @ 20 °C | |
| Record name | D-MANNITOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20585 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | D-MANNITOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/714 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Orthorhombic needles from alc, WHITE, CRYSTALLINE POWDER OR FREE FLOWING GRANULES | |
CAS No. |
69-65-8, 87-78-5 | |
| Record name | D-MANNITOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20585 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | DL-Mannitol | |
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| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1023235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-Mannitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858955 | |
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| Record name | MANNITOL | |
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| Record name | Mannitol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000765 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
331 to 334 °F (NTP, 1992), 166-168 °C, 166 °C | |
| Record name | D-MANNITOL | |
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| URL | https://cameochemicals.noaa.gov/chemical/20585 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Mannitol | |
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| URL | https://www.drugbank.ca/drugs/DB00742 | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/714 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Mannitol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000765 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanisms of Action and Physiological Effects in Research Models
Osmotic Gradient Formation and Fluid Dynamics in Cellular and Tissue Contexts
Mannitol's primary mechanism of action involves the creation of an osmotic gradient across semipermeable membranes. ijpsm.comnih.govmdpi.com Due to its relatively low molecular weight and limited permeability across certain biological barriers, such as an intact blood-brain barrier (BBB), This compound (B672) increases the osmolality of the extracellular fluid into which it is introduced. ijpsm.comnih.gov This osmotic pressure difference drives the movement of water from areas of lower osmolality (e.g., intracellular or interstitial spaces) to areas of higher osmolality (e.g., the intravascular space), thereby reducing cellular and tissue water content. ijpsm.comnih.gov
Transmembrane Water Movement Investigations
Research models have extensively investigated the movement of water across cell membranes in the presence of this compound-induced osmotic gradients. Studies using techniques like laser light scattering on cultured cells, such as rat C6 glioma cells (a type of astroglial cell), have directly observed initial cell shrinkage when exposed to hypertonic this compound solutions. nih.govresearchgate.net This shrinkage is a direct consequence of water moving out of the cells in response to the elevated extracellular osmolality. nih.govresearchgate.net Investigations utilizing Xenopus laevis oocytes expressing specific water channels (aquaporins) or transporters (like SLC4A11) have also employed this compound to create osmotic gradients and quantify water permeability across the cell membrane, demonstrating this compound's utility in studying transmembrane water flux independent of solute transport. oup.com
Cellular Dehydration and Volume Regulation Mechanisms (e.g., Astroglial Cells)
This compound-induced osmotic gradients lead to cellular dehydration as water exits the cells. ijpsm.comnih.gov However, cells, particularly those in the brain like astroglial cells, possess volume-regulating mechanisms that counteract this initial shrinkage. nih.govphysiology.org Studies on astroglial cells exposed to hypertonic this compound have shown that while initial shrinkage occurs, it is followed by a rapid volume recovery. nih.govresearchgate.net This recovery involves the inward transport of electrolytes, which increases intracellular osmole concentration and draws water back into the cell, attempting to restore cellular volume. nih.govjci.org This volume-regulating mechanism in response to hypertonic environments has been observed in various cell types, including neuronal cells, which increase intracellular osmole concentrations to adapt. nih.gov Despite these regulatory mechanisms, prolonged or significant osmotic challenges can still result in net cellular dehydration. ijpsm.comnih.gov
Rebound Swelling Phenomena in Hypertonic Exposures
A phenomenon observed in research models, particularly with astroglial cells exposed to hypertonic this compound, is "rebound swelling." nih.govresearchgate.netjkma.org Following the initial shrinkage and subsequent volume recovery, cells can swell beyond their baseline volume. nih.govresearchgate.net Studies using rat C6 glioma cells demonstrated that hypertonic this compound exposure produced initial cell shrinkage followed by rapid volume recovery and subsequent rebound swelling. nih.govresearchgate.net The magnitude of this rebound swelling was found to be similar to the initial maximal shrinkage in these models. nih.govresearchgate.net Cellular penetration of this compound appears to contribute significantly to this rebound swelling. nih.govresearchgate.net For instance, studies exposing C6 cells to radiolabeled this compound showed cellular uptake, with estimated intracellular concentrations similar to extracellular concentrations after a short exposure time. nih.govresearchgate.net This intracellular accumulation of this compound can create a reverse osmotic gradient, driving water back into the cells and leading to swelling. nih.govnih.govresearchgate.net Rebound swelling in astroglial cells exposed to hypertonic this compound has been shown to be substantially inhibited by agents like furosemide (B1674285) in research settings. nih.govresearchgate.net
Data Table: Astroglial Cell Volume Response to Hypertonic this compound
| Hypertonic Challenge | Mean Volume Recovery (% of baseline) |
| +40 mOsm this compound | 184 ± 31 |
| +70 mOsm this compound | 227 ± 62 |
Note: Data derived from studies on rat C6 glioma cells, where 100% represents full recovery to baseline volume. nih.govresearchgate.net
Rheological Modifications and Microcirculatory Dynamics
This compound's effects extend beyond direct osmotic dehydration to influence the rheological properties of blood and the dynamics of microcirculation, particularly in the brain. nih.govoup.com
Blood Viscosity Reduction Studies
Research in animal models and in vitro studies has demonstrated that this compound can reduce blood viscosity. nih.govoup.comnih.gov This effect is attributed to several factors, including a decrease in hematocrit (the proportion of blood volume occupied by red blood cells) and an enhancement of red blood cell deformability. nih.govoup.comnih.gov Studies in animal models, such as cats, have shown the effectiveness of this compound in reducing blood viscosity. nih.gov Investigations in patients undergoing craniotomies have also shown a decrease in whole-blood viscosity at specific time points after this compound administration, particularly at high shear rates where red blood cell deformability is crucial. nih.gov This effect on red cell deformability was found to be dependent on the presence of this compound and the induced hyperosmolarity. nih.gov The reduction in blood viscosity is hypothesized to enhance tissue perfusion in the microcirculation. nih.gov
Regional Cerebral Microvascular Flow and Oxygenation Research
The rheological effects of this compound, including reduced blood viscosity, are thought to influence regional cerebral microvascular flow and oxygenation in research models. oup.comfishersci.casmj.org.sa By decreasing blood viscosity, this compound can potentially improve cerebral blood flow and oxygen delivery to brain tissue. oup.comsemanticscholar.orgresearchgate.net Studies have investigated these effects using various techniques in animal models. For example, research in newborn pigs assessed the vascular effect of hypertonic this compound on oxygen supply/consumption balance in the brain, observing a decreased small vein O2 saturation in the ipsilateral cortex following this compound injection, suggesting an adverse effect on oxygen supply/consumption balance in this specific model without increasing BBB transport. nih.gov However, other studies suggest that this compound can improve cerebral perfusion and microcirculation. smj.org.saresearchgate.net Research in mouse models of ischemic cerebral edema using optical coherence tomography has shown that this compound can restore cerebral blood flow and increase vascular perfusion density in affected areas. mdpi.comresearchgate.net The impact of this compound on regional cerebral blood flow can be complex and may involve factors like compensatory cerebral vasoconstriction in areas with intact autoregulation, which can reduce cerebral blood volume. nih.govoup.comnih.gov
Cellular and Molecular Pathophysiological Interactions
Research indicates that this compound can directly interact with cells at a molecular level, influencing various physiological processes, particularly in the context of hyperosmotic stress.
Hyperosmotic this compound exposure has been shown to induce apoptosis in endothelial cells in a dose-dependent manner in research models ajnr.orgnih.goveuropeanreview.org. Studies using bovine aortic endothelial (BAE) cells demonstrated that exposure to increasing osmolar concentrations, including with this compound, increased apoptosis nih.gov. This compound-induced apoptosis in BAE cells exhibited dose dependence, with significantly higher rates observed at 300 mOsm compared to control cells nih.gov. This effect was also noted in bovine smooth muscle cells, although to a lesser extent nih.gov.
Further research using human umbilical vein endothelial cells (HUVECs) also indicated that hyperosmolar solutions of this compound significantly increased apoptosis oup.com. One study showed that after 15 minutes of exposure, saturated this compound induced significant apoptosis in HUVECs at both 1 hour and 6 hours harvest times oup.com. Another study in rabbits found that continuous this compound injection by intravenous catheterization induced more serious venous thrombus formation and endothelial cell apoptosis compared to normal saline injection europeanreview.org.
However, it is important to note that not all studies have found this compound to induce apoptosis at certain concentrations. For instance, one study using HUVECs exposed to 30 mM this compound as an osmotic control failed to induce apoptosis, while high glucose (30 mM) did physiology.org. This suggests that the effects of this compound on apoptosis may be dependent on concentration and the specific cell type or experimental model used physiology.org.
| Cell Type | This compound Concentration/Osmolarity | Exposure Time | Effect on Apoptosis | Reference |
| Bovine Aortic Endothelial Cells | 300 mOsm | Not specified | Increased apoptosis | nih.gov |
| Bovine Aortic Endothelial Cells | Dose-dependent | Not specified | Dose-dependent apoptosis induction | nih.gov |
| Human Umbilical Vein Endothelial Cells | Saturated | 15 minutes | Increased apoptosis at 1h and 6h | oup.com |
| Rabbit Ear Vein Endothelial Cells | Continuous injection | Not specified | Increased apoptosis | europeanreview.org |
| Human Umbilical Vein Endothelial Cells | 30 mM | 48 hours | Failed to induce apoptosis | physiology.org |
Hypertonic this compound has been shown to modulate various intracellular signaling pathways in endothelial cells nih.gov. Studies have demonstrated that hypertonic this compound increases tyrosine phosphorylation of focal adhesion contact-associated proteins like paxillin (B1203293) and FAK nih.gov. This effect was observed with hypertonic this compound and NaCl, but not urea (B33335) nih.gov.
This compound exposure also leads to sustained increases in the activity of stress kinases, specifically c-Jun NH2-terminal kinase (JNK) nih.gov. Furthermore, hypertonic this compound has been found to increase intracellular free calcium concentration ([Ca2+]i) in a dose-dependent manner nih.gov. Chelation of intracellular Ca2+ with quin2-AM was shown to inhibit this compound-induced apoptosis by approximately 50% nih.gov. Inhibition of tyrosine kinase activity with herbimycin also attenuated this compound-induced apoptosis, although to a lesser extent nih.gov. These findings suggest that the induction of apoptosis by hypertonic this compound is accompanied by the activation of tyrosine and stress kinases and the elevation of intracellular free calcium nih.gov.
Research in cerebral endothelial cells in culture also indicated that hyperosmotic this compound triggered Src kinase-dependent phosphorylation of β-catenin and its dissociation from cadherin and α-catenin researchgate.net. This suggests a role for Src kinase in this compound-induced changes in these cells researchgate.net.
Studies have investigated the effect of this compound on Na,K-ATPase activity in endothelial cells nih.gov. In bovine corneal endothelial cells grown in culture, this compound was found to inhibit Na,K-ATPase activity when compared to this compound-free medium nih.gov. This inhibition was observed when this compound was introduced into the culture medium or directly into the assay for the plasma membrane-extracted enzyme nih.gov. The study suggested that this compound inhibits endothelial cell Na,K-ATPase through a different mechanism than that of high levels of glucose, which also inhibits the enzyme nih.gov.
Another study examining endothelial barrier function and Na+/K+-ATPase pump density in herpetic stromal disease in rabbits measured the permeability coefficient for various substances, including 14C-mannitol. However, this study focused on the permeability of this compound as a marker rather than its direct effect on Na+/K+-ATPase activity arvojournals.org.
Hyperosmotic stress induced by this compound can impact the cellular cytoskeleton and integrity. In normal rat kidney (NRK)-52E cells, hyperosmotic stress induced by this compound caused a transient decrease in cell volume and led to the reorganization of actin and microtubule cytoskeletal structures researchgate.net. Specifically, treatment with 200 mM this compound caused actin filaments to disassemble initially and then reorganize into thick stress fibers nih.gov. Inhibition of actin cytoskeleton reorganization by cytochalasin D impaired the increase in levels of LC3-II, an autophagosome marker, suggesting a link between actin reorganization and autophagy under hyperosmotic stress researchgate.net.
In the context of intestinal epithelial cells, studies using this compound flux have been employed to assess tight junction permeability, which is related to cellular integrity and the paracellular pathway nih.govdovepress.com. While these studies use this compound as a marker to evaluate the impact of other substances or conditions on the epithelial barrier, they highlight the principle that changes in cellular integrity, including cytoskeletal alterations, can affect the passage of molecules like this compound across cell layers nih.govdovepress.com. For instance, Clostridium difficile toxin A was shown to perturb cytoskeletal structure and enhance tight junction permeability to this compound in human intestinal epithelial monolayers nih.gov.
Na,K-ATPase Activity Inhibition in Endothelial Cells
Antioxidant and Free Radical Scavenging Capabilities at a Molecular Level
This compound is recognized for its antioxidant properties and its ability to scavenge free radicals mdpi.comresearchgate.netnih.gov. This capability is particularly relevant at a molecular level, where it can interact directly with reactive oxygen species (ROS). scielo.org.mx
This compound is known to be an effective scavenger of hydroxyl radicals (•OH) researchgate.netnih.govmdpi.comsemanticscholar.org. The hydroxyl radical is a highly reactive oxygen species that can cause significant damage to biological molecules wikipedia.orgiiab.mectdbase.org. Studies have shown that this compound can protect against oxidative damage mediated by hydroxyl radicals in various systems nih.govmdpi.comsemanticscholar.org.
In isolated thylakoids, this compound was found to prevent the loss of phosphoribulokinase (PRK) activity, a thiol-regulated enzyme, in the presence of hydroxyl radicals generated by Fe2+ nih.gov. This protective effect was comparable to that of other hydroxyl radical scavengers like sodium formate (B1220265) and catalase nih.gov. This suggests that this compound can shield susceptible enzymes from inactivation by hydroxyl radicals nih.gov.
In models of oxidative stress, this compound has been shown to protect hyaluronic acid (HA) from degradation mediated by hydroxyl radicals mdpi.comsemanticscholar.org. Studies using hydrogen peroxide and copper demonstrated that this compound inhibited the degradation of HA, and this protective effect was dose-dependent mdpi.comsemanticscholar.org. Lower concentrations of this compound provided some protection, while higher concentrations offered greater protection against HA depolymerization caused by ROS mdpi.comsemanticscholar.org. This indicates that this compound's free radical scavenging properties contribute to its ability to prevent the degradation of molecules susceptible to hydroxyl radical attack mdpi.comsemanticscholar.org.
Furthermore, studies investigating the free radical activity of particulate matter (PM10) found that the hydroxyl radical-mediated damage to supercoiled plasmid DNA caused by PM10 was inhibited by this compound nih.gov. This provided evidence that hydroxyl radicals were involved in the damage and that this compound could effectively scavenge these radicals nih.gov.
These findings collectively support the role of this compound as a molecular scavenger of hydroxyl radicals, offering protection against the oxidative damage caused by this highly reactive species in different biological and experimental systems.
| System | Oxidative Stress Inducer | Molecule/Enzyme Affected | This compound Effect | Reference |
| Isolated Thylakoids | Hydroxyl radicals (Fe2+) | Phosphoribulokinase | Prevented loss of enzyme activity | nih.gov |
| Hyaluronic Acid Solution | Hydroxyl radicals (H2O2, Copper) | Hyaluronic Acid | Inhibited degradation (dose-dependent) | mdpi.comsemanticscholar.org |
| Supercoiled Plasmid DNA + PM10 | Hydroxyl radicals (PM10) | Plasmid DNA | Inhibited DNA damage | nih.gov |
Enzyme Protection and Thiol-Regulated Enzyme Studies (e.g., Phosphoribulokinase)
Research suggests that this compound can play a protective role for enzymes, particularly those that are thiol-regulated. This protective effect is often linked to this compound's ability to scavenge hydroxyl radicals. Hydroxyl radicals are highly reactive oxygen species that can cause oxidative damage to cellular components, including enzymes.
Studies with transgenic tobacco plants expressing a bacterial this compound-1-phosphate dehydrogenase gene (mtlD) have shown increased this compound accumulation and enhanced tolerance to osmotic stress, drought, and chilling stress. ashs.orgnih.gov In these plants, this compound was found to protect thiol-regulated enzymes such as phosphoribulokinase, thioredoxin, ferredoxin, and glutathione (B108866) from damage induced by hydroxyl radicals. ashs.orgagriculturejournals.czoup.com Phosphoribulokinase (PRK) is a key enzyme in the Calvin cycle. ias.ac.inresearchgate.net Research using isolated thylakoids demonstrated that the activity of PRK was significantly reduced in the presence of hydroxyl radicals. oup.com However, the addition of this compound prevented this loss of PRK activity, similar to the effects observed with other hydroxyl radical scavengers like sodium formate and catalase. oup.com This indicates that this compound can directly protect PRK from oxidative inactivation by scavenging hydroxyl radicals. oup.com
In plants like Olea europaea, this compound's antioxidant function may involve shielding susceptible thiol-regulated enzymes from inactivation by hydroxyl radicals that can arise from salt or drought stress. oup.comnih.gov The accumulation of this compound in these conditions is thought to serve dual functions: osmotic adjustment and supporting redox control. oup.com
Modulation of Oxidative Stress Markers (e.g., MDA, GSH)
This compound has been shown to modulate markers of oxidative stress, including malondialdehyde (MDA) and glutathione (GSH). MDA is a product of lipid peroxidation and is considered a reliable marker of cellular peroxidative damage. nih.govcibm.ch Glutathione, a tripeptide, is a crucial component of the cellular antioxidant defense system and exists in reduced (GSH) and oxidized (GSSG) forms. cibm.chnih.gov
In studies investigating ischemia-reperfusion injury in rat kidneys, administration of this compound significantly reduced renal MDA content and increased renal GSH content compared to control groups subjected to ischemia-reperfusion alone. japsonline.com This suggests that this compound can attenuate lipid peroxidation and support the restoration of reduced glutathione levels under conditions of oxidative stress. japsonline.com Similarly, in a study on traumatic brain injury (TBI) in rats, this compound treatment lowered MDA levels and increased the levels of antioxidant enzymes like glutathione peroxidase (GSH-Px) and catalase in brain tissues. researchgate.netnih.gov These findings indicate that this compound may reduce cellular damage by decreasing the formation of MDA and enhancing antioxidant capacity. researchgate.netnih.gov
However, research on the effects of high doses of this compound on renal tubular epithelial cells in vitro has shown a decrease in intracellular GSH content and a significant increase in MDA levels. tandfonline.comtandfonline.com This suggests that while this compound can exhibit antioxidant properties in certain models and conditions, high concentrations may induce oxidative stress, potentially through the depletion of GSH and increased lipid peroxidation. tandfonline.comtandfonline.com
Data from a study on renal ischemia-reperfusion in rats illustrating the effects of this compound on MDA and GSH levels are presented in the table below.
| Group | Renal MDA Content (% of I/R Group) | Renal GSH Content (% of I/R Group) |
| Renal I/R | 100 | 100 |
| This compound Pretreatment | 118.30 | 118.30 |
Note: Data is relative to the renal I/R group, which serves as a control for the injury. japsonline.com
Another study in wheat plants under chromium stress demonstrated that this compound treatments improved growth and reduced oxidative damage by increasing the activity of antioxidant enzymes. researchgate.net
Neurochemical and Neurovascular Autoregulation Investigations
This compound's effects on neurochemical parameters and neurovascular autoregulation have also been explored in research models. Neurovascular autoregulation refers to the brain's ability to maintain constant blood flow despite changes in blood pressure. frontiersin.orgresearchgate.net
In a rat model of epilepsy induced by kainic acid, this compound treatment was found to prevent neurochemical changes, including the reduction of noradrenaline levels in the amygdala/pyriform cortex and the loss of glutamate (B1630785) decarboxylase and choline (B1196258) acetyltransferase activities. nih.gov This protective effect was observed when this compound was administered during the early phase of brain edema development. nih.gov The study concluded that by reducing brain edema, this compound treatment might prevent the propagation of seizures and associated neurochemical damage in this model. nih.gov
Regarding neurovascular autoregulation, this compound is known to influence cerebral blood flow and intracranial pressure (ICP). nih.gov Its primary mechanism for reducing ICP involves creating an osmotic gradient across the blood-brain barrier, leading to the movement of water out of brain tissue. nih.gov Additionally, this compound can reduce blood viscosity and induce vasoconstriction in cerebral blood vessels, further contributing to ICP reduction. nih.gov
Research investigating the effect of this compound on cerebrovascular pressure reactivity (CVPR), a measure of autoregulation, in patients with intracranial hypertension has shown varied results. researchgate.net In some instances, this compound administration was associated with an improvement in CVPR, particularly in patients with low baseline cerebral perfusion pressure. researchgate.net However, the effects of this compound on CVPR can be diverse in patients with intracranial hypertension. researchgate.net It is understood that impaired autoregulation can increase ICP, and some studies suggest that intracranial hypertension may influence autoregulation. researchgate.net
The relationship between this compound and cerebral autoregulation is complex, and while this compound is used to manage elevated ICP, its impact on the underlying autoregulatory mechanisms continues to be an area of research. nih.govoup.com
Biosynthesis, Production, and Metabolic Pathways in Biological Systems
Microbial Fermentation and Biotechnological Production Strategies
Microbial fermentation is a promising route for mannitol (B672) production, offering advantages over chemical synthesis, such as complete conversion of fructose (B13574), absence of difficult-to-remove side products like sorbitol, and moderate production conditions. wur.nlresearchgate.net Various microorganisms, including lactic acid bacteria (LAB), yeasts, and filamentous fungi, are known to produce this compound through fermentation. sci-hub.seresearchgate.netnih.gov
Lactic acid bacteria (LAB) are particularly favored for this compound production due to their efficiency in converting fructose and their Generally Recognized As Safe (GRAS) status, making them suitable for food applications. jmb.or.krresearchgate.net Two primary pathways for this compound production exist in LAB, depending on their hexose (B10828440) fermentation route: homolactic and heterolactic fermentation. wur.nl
In heterofermentative LAB, such as Leuconostoc species, fructose is directly reduced to this compound catalyzed by this compound dehydrogenase (MDH), utilizing NADH or NADPH as a cofactor. researchgate.netnih.govjmb.or.krpsu.edu This pathway is efficient, with some strains converting fructose to this compound with high yields, even up to 100% from a mixture of glucose and fructose (1:2). researchgate.netnih.gov Glucose is metabolized through the phosphoketolase pathway, generating ATP and reduced cofactors necessary for fructose reduction. researchgate.netpsu.edu
Homofermentative LAB, like Lactococcus lactis, typically produce only small amounts of this compound. wur.nlnih.gov In these bacteria, this compound biosynthesis starts from fructose 6-phosphate, an intermediate of glycolysis. wur.nlresearchgate.netnih.gov this compound 1-phosphate dehydrogenase (M1PDH) reduces fructose 6-phosphate to this compound 1-phosphate, which is then dephosphorylated to this compound by a this compound phosphatase. wur.nlresearchgate.netnih.gov this compound production in homofermentative LAB can be enhanced through metabolic engineering, particularly in strains deficient in lactate (B86563) dehydrogenase activity, where this compound synthesis can serve as an alternative pathway for NAD+ regeneration. wur.nlnih.govnih.gov Overexpression of genes encoding M1PDH and this compound-1-phosphatase has been shown to increase this compound production in L. lactis. wur.nlnih.gov Engineering strategies, including the inactivation of the this compound transport system, can prevent the re-utilization of produced this compound, further increasing accumulation. wur.nlnih.gov
Yeasts and filamentous fungi also produce this compound through fermentation. sci-hub.sewur.nlresearchgate.netnih.gov In fungi, two distinct pathways for this compound production from fructose have been reported. frontiersin.org One pathway, commonly found in filamentous fungi, involves the NADH-dependent conversion of fructose-6-phosphate (B1210287) to this compound-1-phosphate, followed by dephosphorylation. vliz.befrontiersin.org Another pathway, observed in yeasts like Yarrowia lipolytica, involves the direct conversion of fructose to this compound catalyzed by an NADPH-dependent this compound dehydrogenase. frontiersin.org
Some yeasts, such as Candida magnoliae and Zygosaccharomyces rouxii, have demonstrated high this compound production yields. nih.govsci-hub.se For instance, resting cells of Candida magnoliae have produced up to 209 g/L this compound from 250 g/L fructose in fed-batch culture. nih.gov Genetic engineering and classical mutagenesis have been employed to improve this compound production in yeast strains. sci-hub.se
Optimizing substrate utilization and fermentation conditions is crucial for maximizing this compound yield and productivity in microbial fermentation. researchgate.netnih.govresearchgate.net Heterofermentative LAB can achieve high this compound yields when using fructose, or a mixture of glucose and fructose, as substrates. researchgate.netnih.gov The co-metabolism of glucose provides the necessary cofactors for the conversion of fructose to this compound. tkk.fi
Studies have investigated the utilization of low-cost substrates to improve the economic efficiency of microbial this compound production. nih.gov Response surface methodology has been used to optimize parameters such as fructose concentration, temperature, and incubation period to enhance this compound production by strains like Leuconostoc fallax. researchgate.net High initial fructose concentrations can sometimes lead to decreased productivities due to substrate and end-product inhibition of this compound dehydrogenase. researchgate.net Continuous fed-batch and cell recycle fermentation processes have been explored to achieve high this compound accumulation and volumetric productivities. google.com
Yeast and Fungi-Based Production Systems
Enzymatic Biotransformations and Engineered Pathways
Enzymatic methods offer an alternative route for this compound production, often involving the use of this compound dehydrogenase (MDH) to convert fructose directly to this compound. nih.govresearchgate.netnih.govsci-hub.secreative-enzymes.com This process typically requires the regeneration of expensive cofactors like NADH or NADPH. nih.govresearchgate.netnih.govsci-hub.se
Strategies for cofactor regeneration have been developed, including coupled enzyme systems. nih.govresearchgate.netnih.govsci-hub.se For example, a two-enzyme system using MDH and formate (B1220265) dehydrogenase (FDH) can convert fructose and formate into this compound and CO2, with FDH regenerating the necessary cofactor. nih.govsci-hub.se Another approach involves coupling MDH with glucose dehydrogenase (GDH) to regenerate NADH through the oxidation of glucose to gluconic acid. sci-hub.se
Engineered pathways in host organisms like Escherichia coli and Synechococcus species have been developed for this compound production. acs.org This can involve introducing heterologous genes encoding key enzymes like this compound-1-phosphate dehydrogenase (M1PDH) and this compound-1-phosphatase (M1Pase). acs.org For instance, expressing a fusion gene from the green alga Micromonas pusilla, which encodes a bifunctional enzyme with both M1PDH and M1Pase activities, has enabled this compound production in E. coli and Synechococcus. acs.org
Natural Occurrence and Biosynthetic Pathways in Plants and Microorganisms
This compound is widely distributed in nature, found in numerous plants, microorganisms (bacteria, fungi, algae), and lichens. vliz.beashs.orgnih.govsci-hub.seresearchgate.netnih.govscienceopen.comnewphytologist.org
In higher plants that produce this compound, such as celery, biosynthesis occurs in photosynthetic leaf cells. vliz.beashs.orgnih.gov The pathway involves the NADPH-dependent reduction of mannose-6-phosphate (B13060355) to this compound-1-phosphate, followed by dephosphorylation to this compound. vliz.beashs.org This pathway utilizes enzymes like phosphomannose isomerase, mannose-6-phosphate reductase, and this compound-1-phosphatase. vliz.be this compound can constitute a significant portion of the dry weight in some plant tissues and serves as a translocated photoassimilate. ashs.orgsci-hub.senewphytologist.org
In microorganisms, as discussed earlier, this compound biosynthesis pathways vary. In many fungi and some bacteria, the pathway involves the conversion of fructose-6-phosphate to this compound-1-phosphate by M1PDH, and then to this compound by M1Pase. vliz.befrontiersin.orgresearchgate.netscienceopen.com Heterofermentative LAB utilize a direct reduction of fructose to this compound by MDH. vliz.bejmb.or.kr Algae also synthesize this compound, often as a major product of photosynthesis, through a pathway similar to the fungal cycle involving M1PDH and M1Pase. vliz.besci-hub.senewphytologist.org The evolutionary history of algae has led to diverse combinations of this compound metabolic enzymes, including fused genes encoding bifunctional enzymes. newphytologist.org
This compound Metabolism during Pathogenic Fungal–Host Interactions
This compound metabolism plays a role in the interactions between pathogenic fungi and their hosts, both in plants and animals. nih.govscienceopen.compnas.orgnih.govfrontiersin.org Some pathogenic fungi produce and secrete this compound, which can function as a scavenger of reactive oxygen species (ROS) generated by the host as a defense mechanism. nih.govscienceopen.compnas.orgnih.govfrontiersin.org This ROS quenching can help the fungus evade host defenses and contribute to pathogenicity. nih.govpnas.orgnih.govfrontiersin.org
For example, the tobacco pathogen Alternaria alternata secretes this compound in response to host leaf extracts, consistent with its role as an ROS quencher during infection. pnas.orgnih.gov this compound-deficient mutants of Alternaria alternata have shown reduced pathogenicity. nih.gov
In response to fungal this compound secretion, some plants have evolved mechanisms to counteract this. pnas.orgnih.govfrontiersin.org For instance, tobacco plants can exhibit pathogen-induced expression of this compound dehydrogenase (MTD), an enzyme that catabolizes fungal-secreted this compound. pnas.orgnih.gov This plant MTD activity can help to restore the plant's ROS-mediated defenses. pnas.orgnih.govfrontiersin.org The interaction between fungal this compound production and plant this compound catabolism highlights an enzymatic arms race during host-pathogen interactions. pnas.org this compound can also serve as a form of carbon storage and reducing power for the fungus, potentially sequestering carbohydrates from the host that are not readily metabolized by the plant. frontiersin.org
Table of Mentioned Compounds and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 6251 |
| Fructose | 2723870 |
| Glucose | 5793 |
| Fructose 6-phosphate | 585 |
| This compound 1-phosphate | 1126 |
| Mannose 6-phosphate | 765 |
| Pyruvate | 1060 |
| Lactate | 784 |
| Acetate | 175 |
| Ethanol | 702 |
| Diacetyl | 880 |
| Acetoin | 179 |
| 2,3-Butanediol | 262 |
| Gluconic acid | 10690 |
| Formate | 284 |
| Carbon dioxide | 280 |
| Sorbitol | 5780 |
| Mannose | 18950 |
| NADH | 587 |
| NADPH | 584 |
| NAD+ | 589 |
| NADP+ | 581 |
Data Tables
While specific detailed research findings with extensive numerical data tables were not consistently present across all search results in a format readily extractable for interactive tables, the following summarizes some quantitative information found:
Table 1: this compound Production by Different Microorganisms and Conditions
| Microorganism | Substrate(s) | Conditions | This compound Yield/Concentration | Source |
| Streptococcus mutans | Glucose or Sucrose (B13894) | Cell suspensions | 0.1 – 0.3 mg | wur.nl |
| Lactobacillus plantarum | Glucose (50 mM) | Lactate dehydrogenase-negative mutant | 6 mM | wur.nl |
| Leuconostoc (pseudo)mesenteroides | Fructose or Sucrose | Up to 150 g/L | wur.nl | |
| Candida magnoliae | Fructose (150 g/L) | Resting cells, batch culture | Up to 67 g/L | nih.gov |
| Candida magnoliae | Fructose (250 g/L) | Resting cells, fed-batch culture | 209 g/L | nih.gov |
| Candida magnoliae | Glucose and Fructose (1:5) | Cofermentation | Up to 213 g/L | nih.gov |
| Zygosaccharomyces rouxii | Up to 51 mol% (0.68 g/L/h) | nih.gov | ||
| Rhodotorula minuta | D-aldopentoses | Produced | nih.gov | |
| Bacillus megaterium | Formate, Fructose | Whole-cell biotransformation, fed-batch | Up to 22.00 g/L | nih.gov |
| Lactobacillus (proprietary strain) | Mixed C-6 sugar (HFCS) | Fermentation | Pure this compound produced | zuchem.com |
| Leuconostoc mesenteroides | Glucose-Fructose mixture | Optimized bioprocess | Up to 95% (mol/mol) of fructose consumed | tkk.fi |
| Leuconostoc fallax Ln92 | Fructose (98 g/L) | 34°C, 68 h | Increased by 30.43% after optimization | researchgate.net |
| Fructobacillus tropaeoli CRL 2034 | Response surface methodology optimization | Yield of 77.47% (validation) | researchgate.net | |
| Klebsiella variicola TM1 | This compound | 37°C, pH 6.0 | 2.9 mol H2/mol C6H14O6 | jseb.jp |
Table 2: this compound Content in Natural Sources
| Source | This compound Content | Notes | Source |
| Brown algae | Up to 30% of dry weight | Varies among species | vliz.be |
| Marine algae | 10-20% | Through photosynthesis | sci-hub.se |
| Celery | Up to 50% of phloem-translocated photoassimilate | Major product of leaf photosynthesis | ashs.org |
| Fraxinus excelsior L. | Doubled under drought conditions | Involved in osmotic/tolerance adjustment | sci-hub.se |
Advanced Research Applications and Therapeutic Modalities
Neurological Research and Cerebral Pathologies
The unique properties of mannitol (B672) have made it a subject of extensive investigation in the realm of neurological research, particularly concerning the management of cerebral pathologies. Its primary application centers on its osmotic diuretic capabilities, which are harnessed to modulate intracranial pressure and resolve cerebral edema. Furthermore, ongoing research is exploring its potential neuroprotective effects in various models of brain injury and neurodegenerative diseases.
This compound's role in reducing elevated ICP is a cornerstone of neurocritical care. Its mechanism of action is primarily attributed to creating an osmotic gradient across the blood-brain barrier (BBB). This gradient draws excess water from the brain parenchyma into the intravascular space, thereby reducing cerebral edema and lowering ICP. nih.govahajournals.orguspharmacist.com This immediate effect is also supplemented by a rheological benefit; this compound decreases blood viscosity, which can transiently improve cerebral blood flow and oxygen delivery. uspharmacist.comfrontiersin.orgnih.gov
Research indicates that the reduction in ICP following this compound administration can be observed within 15 to 30 minutes, with a peak effect occurring between 30 to 60 minutes. nih.gov Studies have shown that ICP-directed therapy using this compound can improve mortality and prognosis in patients with severe traumatic brain injury when ICP monitoring is available. nih.gov
Numerous experimental studies have been conducted to evaluate the efficacy of this compound in models of ischemic and traumatic brain injury (TBI). In various animal models of focal cerebral ischemia, intravenous this compound has demonstrated beneficial effects by reducing infarct volume, edema formation, and elevated ICP. ahajournals.org However, the results across studies have not always been consistent, with variations in effective doses and timing of administration. ahajournals.org
In a study on male Wistar rats with induced forebrain and focal ischemia, the administration of 20% this compound after the ischemic event resulted in a statistically significant improvement in ischemic neocortical injury. nih.govresearchgate.net Conversely, treatment with this compound before the ischemic event did not yield significant reductions in neuronal injury in either model. nih.govresearchgate.net This suggests that this compound's beneficial influence may be more related to mitigating the development of delayed cerebral edema. nih.gov
In the context of TBI, both this compound and hypertonic saline are recognized for their effectiveness in lowering ICP. frontiersin.org Experimental dog models of TBI combined with hemorrhage showed that animals resuscitated with hypertonic solutions, a category that includes this compound, had lower ICP and less cerebral edema compared to those resuscitated with lactated Ringer's solution. frontiersin.org However, despite its efficacy in reducing ICP, there is a lack of definitive clinical evidence supporting improved long-term survival or neurological outcomes with this compound in TBI patients. frontiersin.org
Table 1: Effects of this compound in Experimental Brain Injury Models
| Model | Key Findings | Reference |
|---|---|---|
| Rat Model of Forebrain and Focal Ischemia | Post-ischemia administration of this compound significantly improved neocortical injury. Pre-ischemia administration showed no significant neuroprotection. | nih.govresearchgate.net |
| Rat Model of Ischemic Stroke | Low-dose this compound was observed to have more beneficial effects, leading to a decreased infarction volume. | journalagent.com |
| Dog Model of TBI and Hemorrhage | Resuscitation with hypertonic fluids (including this compound) resulted in lower ICP and reduced cerebral edema compared to standard crystalloid solutions. | frontiersin.org |
| Rat Model of Focal Cerebral Ischemia | This compound treatment attenuated cortical infarction. | ahajournals.org |
The application of this compound in the management of brain swelling following intracerebral hemorrhage (ICH) is a subject of ongoing research and clinical investigation. hra.nhs.ukisrctn.com Brain swelling is a common and serious complication of ICH that can exacerbate neurological damage and lead to poor outcomes. isrctn.com this compound is thought to reduce this swelling by osmotically drawing fluid out of the brain tissue. frontiersin.org
Preclinical studies in rat models of ICH have yielded mixed results. One rat study indicated that this compound did not cause a change in brain water content, suggesting a limited effect on ICH-related edema. frontiersin.org However, another study using a rat model of ICH demonstrated that both this compound and hypertonic saline reduced mortality and hemispheric swelling at 48 hours post-injury. nih.gov This study also noted that these osmotherapeutic agents reduced the activation of microglia, which are immune cells in the brain involved in inflammatory responses. nih.gov
A systematic review of clinical studies concluded that there was insufficient evidence to definitively recommend for or against the use of this compound in ICH, highlighting the need for more robust, prospective randomized trials. frontiersin.orgfrontiersin.org The American Stroke Association guidelines currently classify the use of hyperosmolar agents like this compound for elevated ICP in ICH as having weak evidence for benefit. frontiersin.org A feasibility trial, MACE-ICH, has been designed to further investigate the role of this compound in managing cerebral edema after ICH. hra.nhs.uk
Beyond its osmotic properties, research has explored the potential neuroprotective effects of this compound. One of the proposed mechanisms is its action as a free-radical scavenger, which may help to limit damage to neuronal mitochondria during events like ischemia-reperfusion injury. frontiersin.orgresearchgate.net Some studies suggest that this compound exerts neuroprotection through a combination of osmotic activity, free radical scavenging, and potential blockage of NMDA and calcium channels. remedypublications.com
In the context of cerebral ischemia, this compound's neuroprotective effects are thought to be multifactorial. The primary mechanism remains its ability to reduce cerebral edema, which in turn can improve cerebral microcirculation and oxygenation. ahajournals.orgfrontiersin.org By reducing blood viscosity, this compound can enhance cerebral blood flow, counteracting the hypoperfusion that characterizes ischemic events. nih.govahajournals.org
Experimental studies have provided some evidence for these mechanisms. In a rat model of transient focal cerebral ischemia, this compound treatment was associated with a tendency toward higher local cerebral blood flow during ischemia and attenuated cortical infarction. ahajournals.org Another theory posits that the neuroprotective effect of this compound demonstrated in the neocortex of ischemic rats may indicate that the primary mechanisms of injury in this brain region differ from those in the striatum and hippocampus. nih.govresearchgate.net The ability of this compound to be most effective when administered after the ischemic insult is consistent with a beneficial impact on the development of delayed cerebral edema. nih.gov
Intriguing preclinical research has investigated the potential of this compound in models of neurodegenerative diseases, particularly Parkinson's disease (PD). The pathology of PD is characterized by the aggregation of the protein α-synuclein. mdsabstracts.org Studies in animal models have suggested that this compound can interfere with the formation of α-synuclein fibrils and oligomers. nih.gov
In a Drosophila (fruit fly) model of PD, this compound treatment was shown to correct behavioral defects and significantly reduce α-synuclein aggregates in the brain. nih.gov Similarly, in a transgenic mouse model of PD, this compound treatment led to a decrease in α-synuclein accumulation in key brain regions like the hippocampus, basal ganglia, and substantia nigra. movementdisorders.org This was accompanied by an amelioration of the loss of dopaminergic fibers. movementdisorders.org The proposed mechanisms for these effects include this compound's ability to act as a scavenger of free radicals and potentially facilitate the correct folding and removal of misfolded α-synuclein. nih.gov
Following these encouraging preclinical findings, a Phase 2a clinical trial was conducted to assess the safety and tolerability of oral this compound in individuals with Parkinson's disease. nih.govcureparkinsons.org.uk The study found that daily treatment was safe, though gastrointestinal symptoms were a limiting factor for some participants. nih.gov While the study was not powered to determine efficacy and did not show a clear reduction in PD symptoms over the 36-week period, it has established a basis for potential future efficacy trials. nih.govcureparkinsons.org.uk
Table 2: this compound in Neurodegenerative Disease Models
| Model | Key Findings | Proposed Mechanism | Reference |
|---|---|---|---|
| Drosophila Model of Parkinson's Disease | Corrected behavioral defects and reduced α-synuclein aggregates by ~70%. | Inhibition of α-synuclein aggregation. | nih.govmovementdisorders.org |
| Transgenic Mouse Model of Parkinson's Disease | Reduced α-synuclein accumulation in the hippocampus, basal ganglia, and substantia nigra; ameliorated loss of dopaminergic fibers. | Promotion of α-synuclein clearance; general neuroprotective effect. | nih.govmovementdisorders.org |
| Transgenic Mouse Model of Multiple System Atrophy (MSA) | Led to partial motor improvement, rescue of nigral dopaminergic and striatal neurons, and decreased inflammatory responses. | Decreased α-synuclein pathology. | mdsabstracts.org |
Table 3: Compound Names
| Compound Name |
|---|
| 3-nitropropionic acid |
| albumin |
| α-synuclein |
| Conivaptan |
| dexamethasone |
| furosemide (B1674285) |
| Glycerol |
| hypertonic saline |
| This compound |
| methohexital |
| nimodipine |
| piroxicam |
| TGN-020 |
Neuroprotective Studies and Neuronal Injury Mitigation
Mechanisms of Neuroprotection in Ischemia
Renal Physiology and Diagnostic Research
This compound is increasingly revisited as a reliable exogenous marker for the direct measurement of the Glomerular Filtration Rate (GFR), a key indicator of kidney function. gu.segu.se It fulfills the essential criteria for an ideal GFR marker: it is freely filtered by the glomeruli without being reabsorbed, secreted, or metabolized by the renal tubules. gu.se The recent development of highly sensitive analysis methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), has enabled precise and accurate measurement of this compound concentrations in plasma, renewing interest in its use for research. gu.se
Validation studies have demonstrated a strong agreement between GFR measured by this compound clearance and established reference methods. A study comparing this compound clearance to the gold-standard 51Cr-EDTA clearance in outpatients found a good agreement between the two methods. researchgate.netau.dk The mean plasma clearance for 51Cr-EDTA was 59.7 ± 18.8 ml/min, while the mean plasma clearance for this compound ranged between 57.0 ± 20.1 and 61.1 ± 16.7 ml/min. researchgate.netau.dk The accuracy of this compound plasma clearance was highest when multiple samples were taken within the first few hours after a bolus infusion. researchgate.net
Further research supports this compound as a promising alternative to other markers like iohexol (B1672079), especially in critically ill patients in intensive care units (ICU) and outpatients with chronic kidney disease (CKD). gu.secenterwatch.com In these populations, GFR estimations based on creatinine (B1669602) or cystatin C can be unreliable. gu.segu.se Studies have shown that this compound-based GFR measurements perform well against iohexol clearance, demonstrating good agreement and accuracy in both ICU patients and those with CKD stages 3-4. gu.se
Table 2: Comparative Data for this compound as a GFR Marker
| Comparison Marker | Patient Group | Key Result | Citation |
|---|---|---|---|
| 51Cr-EDTA | Outpatients | Good agreement observed; mean this compound clearance (57.0-61.1 ml/min) was very close to 51Cr-EDTA clearance (59.7 ml/min). | researchgate.netau.dk |
| Iohexol | ICU patients & CKD outpatients | This compound plasma clearance showed good agreement and accuracy compared to iohexol clearance. | gu.se |
| Creatinine/Cystatin C | ICU patients | Estimation equations based on creatinine and cystatin C performed poorly compared to direct measurement with this compound. | gu.se |
While beneficial in many applications, high concentrations of this compound can induce injury to renal tubular epithelial cells, a phenomenon investigated in research to understand its potential for nephrotoxicity. In-vitro studies using human kidney tubular epithelial cells (HK-2) have shown that high doses of this compound can lead to cytotoxicity in a dose- and time-dependent manner. nih.govnih.gov This injury is characterized by morphological changes, including cell swelling, membrane rupture, and cell detachment. nih.govresearchgate.net
The mechanisms underlying this cytotoxicity involve oxidative stress, cytoskeleton disruption, and apoptosis. nih.govnih.gov Research has demonstrated that treating HK-2 cells with this compound leads to a significant increase in the oxidative stress marker malondialdehyde (MDA) and a dramatic decrease in the major intracellular antioxidant glutathione (B108866) (GSH). nih.govtandfonline.com This imbalance suggests that this compound's toxic effect may be mediated by oxidative injury. nih.govtandfonline.com
Furthermore, this compound treatment has been shown to cause disorganization and eventual destruction of the F-actin cytoskeleton in these cells. nih.govtandfonline.com This disruption of the cytoskeleton is a key factor in the pathological process of cell injury. nih.govtandfonline.com Flow cytometry results have also indicated that this compound induces apoptosis, with the percentage of apoptotic cells increasing significantly after treatment. nih.govtandfonline.com However, the rate of apoptosis did not fully account for the total decrease in cell viability, suggesting that other forms of cell death may also be involved. tandfonline.com
This compound is investigated in research for its potential to prevent oliguria (low urine output) and mitigate renal dysfunction, particularly in high-risk settings such as after surgery or renal transplantation. clinmedjournals.orgmedscape.com Its primary mechanism in this context is as an osmotic diuretic; by being filtered into the renal tubules and poorly reabsorbed, it increases the osmolarity of the tubular fluid, drawing water with it and increasing urine flow. clinmedjournals.org This "flushing" effect may help reduce the accumulation of cellular debris and casts that can obstruct the tubules. clinmedjournals.org
Research findings on its efficacy, however, are mixed. Some studies suggest a benefit; for example, in patients undergoing cardiac surgery, this compound was found to improve oliguria in the first 6 hours postoperatively. researchgate.net Other research indicates that this compound infusion promoted diuresis in patients with acute postoperative renal failure who had adequate cardiac output. sciepub.com
Conversely, a meta-analysis of 13 randomized controlled trials involving 867 patients concluded that this compound may not offer additional benefits beyond adequate hydration and does not ameliorate drug-induced kidney function deterioration. researchgate.net Another retrospective study on patients undergoing open partial nephrectomy found no significant advantage from the administration of this compound in preserving postoperative GFR. sciepub.com These conflicting findings highlight the need for more large-scale research to clarify its role in mitigating renal dysfunction. researchgate.net
Mechanisms of Renal Tubular Epithelial Cell Injury and Nephrotoxicity
Oxidative Stress Research and Mitigation Strategies
A significant area of research focuses on this compound's role as a scavenger of reactive oxygen species (ROS), particularly the highly damaging hydroxyl radical (•OH). oup.comroquette.com This property is central to its function as a protective agent against oxidative stress in various biological systems. Studies have shown that this compound can effectively protect against oxidative damage caused by hydroxyl radicals. oup.comnih.gov
In plant physiology research, the presence of this compound in chloroplasts was shown to protect against oxidative damage. oup.comnih.gov Specifically, this compound shielded susceptible thiol-regulated enzymes, such as phosphoribulokinase (PRK), from inactivation by hydroxyl radicals generated during periods of environmental stress. oup.com In one study, the activity of PRK was reduced by 65% in the presence of hydroxyl radicals, but this loss of activity was prevented by the addition of 125 mM this compound. oup.com
Cell-free assays have further confirmed this compound's antioxidant capabilities. roquette.com When tested for its ability to scavenge different types of radicals, this compound showed a significant scavenging effect against hydroxyl radicals, with an inhibitory effect comparable to the reference antioxidant ascorbic acid. roquette.com This research suggests that the hydroxyl groups in the this compound structure interact with free radicals to inhibit oxidation reactions, thereby reducing the degradation of other molecules and improving the stability of formulations containing active pharmaceutical ingredients sensitive to oxidation. roquette.com
Role in Preserving Viscoelastic Properties of Biological Macromolecules (e.g., Hyaluronic Acid)
This compound has been investigated for its capacity to protect the rheological properties of biological macromolecules like hyaluronic acid (HA) from degradation. In the context of viscosupplementation, a treatment for osteoarthritis, the injected HA is susceptible to rapid degradation by reactive oxygen species (ROS), which limits its therapeutic duration within a joint. nih.govresearchgate.net Research has shown that this compound, a potent ROS scavenger, can shield HA from this oxidative damage. nih.govresearchgate.net
In vitro studies have demonstrated that combining this compound with HA solutions preserves their viscoelastic properties, such as elastic moduli (G'), viscous moduli (G''), and complex viscosity (|η*|), even when subjected to significant oxidative stress induced by agents like hydrogen peroxide (H2O2). nih.gov Viscosupplements containing this compound exhibited substantially less degradation compared to those without, suggesting that this compound can increase the intra-articular residence time of HA. nih.govresearchgate.net The protective effect of this compound is dose-dependent, with higher concentrations offering greater protection against ROS-mediated depolymerization. mdpi.com This protective action is attributed to this compound's ability to scavenge hydroxyl radicals, thereby preventing the breakdown of the HA polymer chains. mdpi.comspringermedizin.de
These findings suggest that the inclusion of this compound in HA formulations could enhance the efficacy and duration of action of viscosupplementation by maintaining the integrity of the HA structure in the oxidative environment of an osteoarthritic joint. nih.govmdpi.com
Ocular Pressure Dynamics Investigations
This compound is utilized in ophthalmological research to study and manage intraocular pressure (IOP). Intravenous this compound has been shown to effectively reduce IOP in both vitrectomized (eyes that have undergone removal of the vitreous humor) and non-vitrectomized eyes. researchgate.netnih.gov This makes it a valuable agent in the acute management of elevated IOP, particularly during and after ophthalmic surgeries. researchgate.netnih.gov
Meta-analyses of studies have quantified the IOP-lowering effect of this compound at various time points post-administration. For instance, in vitrectomized eyes, significant reductions in IOP have been observed, with a 19% reduction at 30 minutes, a 16.7% reduction at 60 minutes, and up to a 30.8% reduction at 3 hours. researchgate.net Research indicates that the percentage of IOP reduction is higher and more sustained in vitrectomized eyes compared to non-vitrectomized eyes. researchgate.net
The mechanism behind this effect is this compound's ability to create an osmotic gradient, drawing fluid out of the ocular compartments and thus lowering pressure. nih.gov Studies have also investigated the use of preoperative intravenous this compound to improve surgical conditions, such as reducing the duration of capsulorhexis (a critical step in cataract surgery) and decreasing the risk of intraoperative complications in patients with primary angle-closure disease. nih.gov Furthermore, research has explored the correlation between this compound-induced changes in IOP and the optic nerve sheath diameter, a non-invasive surrogate for intracranial pressure. clinicaltrials.gov
Cryoprotective Studies in Biological Sample Preservation
This compound is investigated as a cryoprotectant to safeguard biological materials from damage during freezing and thawing cycles. wisdomlib.org Its role is to mitigate the detrimental effects of ice crystal formation and osmotic stress, which can compromise the structural and functional integrity of cells and tissues. wisdomlib.orgontosight.ai this compound is often used in formulations for the freeze-drying (lyophilization) of biological samples, including microorganisms and pharmaceutical products, to enhance their stability and shelf-life. wisdomlib.orgontosight.ainih.gov
The cryoprotective mechanism of this compound is linked to its ability to form crystalline structures that can shield cellular components, such as proteins. nih.gov However, its efficacy can be complex. While it can promote an elegant appearance in freeze-dried products, its tendency to crystallize can also generate mechanical stress on lipid bilayers, making it a weaker cryoprotectant compared to amorphous glass-forming sugars like sucrose (B13894) or trehalose (B1683222) under certain conditions. nih.gov
Research has evaluated this compound in various cryopreservation protocols. For instance, in the lyophilization of Bacillus cereus, this compound at concentrations of 2.5% and 10% demonstrated high initial survival rates of 98.02% and 97.12%, respectively. nih.gov However, the stability during storage was noted to decrease, potentially due to the nature of the stable crystals formed. nih.gov Studies have also explored combinations of this compound with other cryoprotective agents, such as proline or polyethylene (B3416737) glycol, to optimize the preservation of various biological samples, including human skin. ontosight.aibiorxiv.org
Pulmonary Research Modalities
This compound is employed in pulmonary research as a tool for both diagnostic and therapeutic investigations.
Inhaled this compound in Airway Responsiveness Studies
Inhaled dry powder this compound serves as an indirect bronchial provocation test to assess airway hyperresponsiveness (AHR), a key feature of asthma. nih.govtandfonline.com This test helps in the diagnosis and management of asthma by identifying individuals who are likely to respond to anti-inflammatory treatments like inhaled corticosteroids. nih.govtandfonline.com The principle behind the this compound challenge test is that the inhaled hyperosmolar particles induce the release of inflammatory mediators from mast cells and eosinophils in the airways, leading to bronchoconstriction in susceptible individuals. tandfonline.com
The responsiveness to this compound is typically measured by the fall in forced expiratory volume in one second (FEV1). nih.govatsjournals.org A provocative dose causing a 15% fall in FEV1 (PD15) is a common endpoint. atsjournals.org Studies have shown a high specificity of the this compound test for a clinical diagnosis of asthma. nih.gov For example, in one population study, the specificity was 98.4%, with a positive predictive value of 90.9%. nih.gov Research has also established that responsiveness to this compound correlates with responsiveness to other indirect challenges like exercise and eucapnic voluntary hyperpnea. nih.govatsjournals.org
| Study Population | Key Finding | Citation |
| Individuals with and without asthma | Sensitivity of this compound to identify hypertonic saline responsiveness was 80.7% and specificity was 86.7%. | nih.gov |
| Unselected young adults | Specificity of inhaled this compound for asthma diagnosis was 98.4% and sensitivity was 58.8%. | nih.gov |
| Asthmatic subjects responsive to exercise | All but one subject responsive to exercise were also responsive to this compound. | atsjournals.org |
| Healthy subjects | The upper limit of a normal response (FFALL) was defined as a 13.4% fall in FEV1. | ersnet.org |
Mucociliary Clearance Enhancement Research
Inhaled this compound is investigated for its mucoactive properties and its ability to enhance mucociliary clearance in chronic respiratory diseases characterized by mucus retention, such as bronchiectasis and cystic fibrosis. tandfonline.comhra.nhs.uk The therapeutic principle is based on this compound's osmotic action. When inhaled, it creates an osmotic gradient that draws water into the airway lumen. tandfonline.com This hydration of the airway surface liquid is thought to reduce the adhesiveness of mucus, facilitate the coupling of mucus and cilia, and stimulate more effective coughing, thereby improving mucus clearance. tandfonline.com
Clinical research has demonstrated that inhaled this compound can significantly improve the clearance of mucus. atsjournals.org Studies have shown that this compound inhalation can nearly double mucociliary clearance compared to control conditions. atsjournals.org The effect on mucus clearance has been found to be dose-dependent, with higher doses of this compound leading to greater clearance. ersnet.org Furthermore, the combination of this compound inhalation with voluntary coughing has been shown to further enhance mucus removal. ersnet.orgnih.gov Research has also examined the effects of this compound on the physical properties of sputum, noting reductions in solids content, surface tension, and viscoelasticity. nih.gov
| Patient Group | Intervention | Key Finding | Citation |
| Bronchiectasis | Inhaled dry powder this compound | Markedly improved mucus clearance compared to control (34.0 ± 5.0% vs 17.4 ± 3.8%). | atsjournals.org |
| Bronchiectasis | Increasing doses of this compound (160, 320, 480 mg) | Mucus clearance increased with increasing doses of this compound. | ersnet.org |
| Bronchiectasis | This compound and repetitive coughing | Improved sputum physical properties (reduced solids content, surface tension, viscoelasticity). | nih.gov |
Wound Healing Process Modulation in Research Models
This compound is being explored for its potential role in modulating the wound healing process. Research suggests that this compound may contribute to tissue repair by protecting against cellular damage and promoting the functions of key cells involved in healing. nih.gov
In vitro and in vivo studies using extracts from the brown seaweed Sargassum ilicifolium, which is rich in this compound, have shown promising results. nih.gov this compound is believed to participate in the wound healing process by increasing the viability of collagen fibrils and preventing further cell damage. nih.gov It has also been shown to enhance the proliferation and migration of fibroblast and keratinocyte cells, which are crucial for rebuilding the dermal and epidermal layers of the skin. nih.gov
In an experimental rat model of ischemia-reperfusion injury in skin flaps, an antioxidant solution containing this compound and vitamin C was investigated for its ability to reduce tissue necrosis. scielo.br While in that specific study, the combination did not significantly reduce the necrosis area compared to the control, the rationale for its use was based on this compound's known antioxidant properties. scielo.br Another study on intracerebral hemorrhage in rats found that this compound reduced hemispheric swelling, which is associated with both the hemorrhage and subsequent edema. nih.gov These studies highlight the ongoing investigation into this compound's potential to modulate inflammatory and oxidative processes that influence tissue repair and healing. nih.govnih.gov
Advanced Pharmaceutical Formulation Research and Excipient Science
Mannitol (B672) as a Research Excipient in Solid Dosage Forms
This compound has emerged as an increasingly popular excipient in the development of solid oral dosage forms. tandfonline.combohrium.comnih.gov Its rising prominence over traditional fillers like lactose (B1674315) and microcrystalline cellulose (B213188) is attributed to a unique combination of physicochemical properties, including low hygroscopicity, excellent chemical inertness with active pharmaceutical ingredients (APIs), and favorable compactibility. tandfonline.combohrium.comnih.govmdpi.com These characteristics make it a versatile choice for various tableting technologies, such as direct compression, roller compaction, and wet granulation. sigmaaldrich.com
In pharmaceutical manufacturing, diluents or fillers are essential for adding bulk to tablet formulations, particularly when the active ingredient dosage is low. americanpharmaceuticalreview.com This increase in volume facilitates handling during production and ensures the final tablet is of a practical size for the patient. nih.gov this compound serves effectively as a diluent, contributing to the tablet's weight and aiding in the improvement of content uniformity. americanpharmaceuticalreview.compharmaexcipients.com
It is recognized for its advantageous characteristics, such as good compatibility and the ability to produce robust tablets. sigmaaldrich.com While it can be a more expensive option compared to other diluents, its use is justified by the desirable sensory properties it imparts, especially in chewable tablet formulations. americanpharmaceuticalreview.com this compound's chemical inertness and low water content (<0.3%) also make it highly suitable for formulating moisture-sensitive APIs. sigmaaldrich.com Different grades of this compound are available, including crystalline, spray-dried, and granulated forms, each offering distinct properties for formulation development. sigmaaldrich.com
The ability of a powder to be compressed into a strong, durable tablet is a critical parameter in pharmaceutical manufacturing. This compound is noted for its good compactibility, leading to the production of exceptionally robust tablets. tandfonline.combohrium.comnih.gov Research has focused on various grades of this compound to optimize tablet hardness and minimize friability.
Particle-engineered this compound, particularly spray-dried grades, demonstrates excellent compressibility, making it well-suited for direct compression (DC) processes. sigmaaldrich.comsigmaaldrich.com These grades can yield hard, robust tablets that disintegrate rapidly. sigmaaldrich.com Studies comparing different this compound grades have shown that spray-dried versions with a larger specific surface area tend to produce tablets with higher tensile strength compared to granulated forms. nih.govpharmaexcipients.com For instance, a study demonstrated that spray-dried this compound grades produced granules with the largest surface area and tablets with the highest tensile strength and lowest friability after roller compaction. pharmaexcipients.com Conversely, granulated this compound, which typically has larger particles and lower plasticity, can result in poorer compactability due to a smaller bonding area during compression. nih.gov
A new granulated DC this compound grade (PEARLITOL® 200 GT) has been specifically developed to improve tabletability and reduce issues like capping, even when formulated with challenging APIs like sertraline. roquette.com This grade allows for the production of robust tablets at lower compression forces and without the need for precompression, which can reduce wear on manufacturing equipment. roquette.com
Table 1: Comparative Tablet Hardness of Formulations with Different this compound Grades and a Challenging API (Sertraline)
| Sertraline Ratio | This compound Grade | Compression Force (kN) | Precompression | Tablet Hardness (N) |
|---|---|---|---|---|
| 15% | SDman | 15 | No | Capping |
| 15% | SDman | 15 | Yes | 122 |
| 20% | GTman | 15 | Not specified | >100 |
| 25% | GTman | >15 | Not specified | ~100 |
Data sourced from a study on a new granulated DC this compound (GTman) compared to a standard spray-dried this compound (SDman). roquette.com
Orally disintegrating tablets (ODTs) are solid dosage forms designed to disintegrate rapidly in the mouth without water, enhancing patient compliance. roquette.comnih.govroquette.com this compound is a cornerstone excipient in ODT development, frequently chosen as the primary filler in commercially available ODT platforms. roquette.comroquette.compharmtech.com Its suitability stems from its pleasant taste, cooling sensation, and a crucial property: a slight delay in dissolution upon contact with saliva. pharmtech.com This delay allows disintegrants in the formulation to act more effectively, maximizing their function and leading to rapid tablet breakup. pharmtech.com
Direct compression is the most cost-effective method for manufacturing ODTs, and this compound's properties are highly compatible with this process. roquette.comroquette.com Research has explored co-processed this compound excipients to further enhance ODT properties. For example, a study on a co-processed this compound found it possessed favorable attributes like low hygroscopicity and good compactibility. nih.govresearchgate.net In this study, the concentrations of xylitol (B92547) and crospovidone were identified as having the most significant impact on disintegration time. nih.govresearchgate.net Another approach involves co-processing this compound with starch (e.g., PEARLITOL® Flash), creating a platform that enables fast disintegration independent of tablet hardness, thus overcoming the common challenge of balancing rapid disintegration with low friability. roquette.comroquette.compharmtech.com
A comparative study of different this compound grades in ascorbic acid ODTs found that tablets with sufficient mechanical strength (<1% friability) and a fast disintegration time (<30 seconds) could be produced. neu.edu.tr The study highlighted that the internal pore morphology of freeze-dried this compound was particularly significant for achieving rapid disintegration. neu.edu.tr
Table 2: Influence of Lubricant and Blending on Co-Processed this compound ODT Properties
| Fill Load | Lubricant % | Blend Revolutions | Disintegration Time (s) | Friability (%) |
|---|---|---|---|---|
| 75% | 1.5% | 300 | < 15 | ≤ 0.1% |
Data from a study optimizing a co-processed this compound ODT formulation, demonstrating robust manufacturing parameters. nih.gov
Achieving a homogenous mixture of the API and excipients is a critical challenge in pharmaceutical manufacturing, especially for low-dose and highly potent drugs. sigmaaldrich.compharmtech.com Inadequate mixing can lead to segregation, where particles separate based on physical properties, resulting in unacceptable variations in the drug content of individual tablets. drug-dev.compharmaexcipients.com
This compound, particularly particle-engineered grades, plays a vital role in ensuring content uniformity. sigmaaldrich.com The unique, large surface area of certain this compound excipients allows API particles to adsorb onto them. sigmaaldrich.compharmaexcipients.com This adsorption creates a stable, ordered mixture where the binding force is strong enough to resist mechanical separation forces during the tableting process. sigmaaldrich.compharmtech.com This is highly beneficial for preventing segregation and ensuring that the low dose of the active ingredient is distributed uniformly throughout the powder blend and, consequently, in the final tablets. pharmaexcipients.comsigmaaldrich.compharmaexcipients.com
Studies have demonstrated that stable, uniform mixtures can be achieved with both hydrophilic and hydrophobic micronized APIs (<15 µm) using direct compression-grade this compound. sigmaaldrich.compharmtech.com Research comparing spray-dried and granulated this compound showed that spray-dried grades exhibited much stronger adsorption of the API, with the grade having a higher surface area showing a greater binding capacity. pharmtech.com This makes this compound an effective diluent for developing low-dose formulations via the cost-effective direct compression method. pharmaexcipients.com
Application in Orally Disintegrating Tablet (ODT) Formulations
Particle Engineering for Enhanced Drug Delivery Systems
Particle engineering is a critical technique used to control the physical characteristics of pharmaceutical powders to achieve efficient drug delivery. researchgate.net For this compound, processes like spray drying, jet milling, spray-congealing, and controlled crystallization are employed to manipulate its particle size, shape, surface texture, and solid-state properties. researchgate.netlonza.comddl-conference.cominhalationmag.com These engineered properties are crucial for optimizing performance in various drug delivery systems, particularly for inhalation and solid oral dosage forms. researchgate.netbioprocessonline.com
The shape (morphology) and internal structure (crystallinity) of this compound particles significantly influence their functionality in drug delivery systems. ddl-conference.comnih.gov this compound exists in three main polymorphic forms—α, β, and δ—with the β form being the most stable. sigmaaldrich.comddl-conference.com The crystalline state is generally preferred due to its low hygroscopicity, which contributes to the physical stability of the formulation. nih.gov
Spray drying is a common technique that can produce highly crystalline this compound particles. ddl-conference.com Research has shown that spray drying parameters, such as drying temperature and initial droplet size, have a substantial impact on the resulting particle morphology and polymorphic composition. ddl-conference.comresearchgate.net For instance, different drying temperatures can alter crystallization kinetics, leading to changes in surface roughness and the ratio of α and β polymorphs. ddl-conference.com Small droplets tend to form smooth particles at low outlet temperatures and rough particles at high temperatures, while larger droplets can form rougher surfaces with larger crystals at lower temperatures. researchgate.net
In dry powder inhaler (DPI) systems, particle morphology is paramount. Studies have found that rough, irregular this compound carrier particles can be more effective at breaking up API aggregates, leading to more uniform drug distribution. researchgate.net Conversely, other research suggests that smoother this compound particle surfaces can lead to higher fine particle fractions, potentially delivering more drug to the lower airways. nih.gov A cooling crystallization technique was shown to produce this compound crystals with smoother surfaces and a more elongated shape, which demonstrated reduced drug-carrier adhesion and generated a finer aerodynamic size distribution in inhalation studies. hud.ac.uk This highlights that controlling the crystallization process is a powerful tool for tailoring this compound's physical properties to enhance drug delivery performance. hud.ac.uk
Table 3: Effect of Engineering Process on this compound Particle Characteristics
| Engineering Process | Key Particle Characteristics | Resulting Polymorph(s) | Impact on Performance |
|---|---|---|---|
| Wet-Sieving | Narrow particle size distribution; pumice-like particles with deep voids. ddl-conference.com | Not specified | Beneficial for drug aerosolization when used with a ternary agent. ddl-conference.com |
| Spray-Congealing | Free-flowing spherical particles; smooth surface. ddl-conference.com | Not specified | Promising for enhancing aerosolization in binary mixtures. ddl-conference.com |
| Cooling Crystallization | More regular and elongated shape; smoother surface; higher fine particle content. hud.ac.uk | Mixture of β and δ forms | Reduced drug-carrier adhesion; higher fine particle fraction of API. hud.ac.uk |
Spray-Dried and Granulated Forms for Specific Applications
This compound is available in various grades, including spray-dried and granulated forms, each engineered with distinct physicochemical properties to suit specific pharmaceutical manufacturing processes. sigmaaldrich.com Spray-drying, in particular, produces this compound particles with a large surface area, which is beneficial for solid dosage formulations. sigmaaldrich.com
Spray-dried this compound grades, such as those with high surface areas, demonstrate superior performance in dry granulation processes like roller compaction. sigmaaldrich.compharmaexcipients.com In roller compaction, these grades produce stronger tablets with lower friability compared to granulated or crystallized this compound grades that have smaller surface areas. sigmaaldrich.com For instance, studies comparing different this compound grades in dry granulation found that spray-dried versions resulted in granules with the largest surface area and tablets with the highest tensile strength. pharmaexcipients.com
Granulated forms of this compound are also designed for specific, high-performance applications. For example, PEARLITOL® 200 GT is a granulated this compound excipient developed to enhance tableting performance, particularly in high-speed, high-volume manufacturing. contractpharma.comroquette.com It is engineered to address common tableting issues like capping and sticking, allowing for the production of harder, smaller tablets. contractpharma.com
For wet granulation, different polymorphic forms of this compound are utilized. Standard crystallized this compound, which exists in the β-polymorphic form, is effective for fluidized-bed granulation and wet granulation with organic solvents. pharmasalmanac.com However, for high or low-shear wet granulation processes using water, the δ-polymorphic form offers significant advantages. pharmasalmanac.com This form, when granulated, transforms into the more stable β-polymorph, creating an increased surface area and a porous structure that leads to enhanced compressibility and tablet hardness. pharmasalmanac.com The conversion from δ- to β-polymorph is dependent on the amount of water added during the granulation process. pharmasalmanac.com
Table 1: Comparison of this compound Forms in Granulation Processes
| This compound Form | Manufacturing Process | Key Characteristics | Primary Application |
| Spray-Dried (e.g., Parteck® M 100/200) | Spray Drying | Large surface area, high compressibility. sigmaaldrich.compharmaexcipients.com | Dry granulation (Roller Compaction). pharmaexcipients.com |
| Granulated (e.g., PEARLITOL® 200 GT) | Granulation | Enhanced flowability, avoids capping/sticking. contractpharma.comroquette.com | High-speed direct compression. contractpharma.com |
| δ-Polymorph (e.g., Parteck® Delta M) | Crystallization | Transforms to β-polymorph during granulation, creating a porous structure. pharmasalmanac.com | High/Low-Shear Wet Granulation. pharmasalmanac.com |
| β-Polymorph (Standard Crystallized) | Crystallization | Stable polymorphic form. sigmaaldrich.compharmasalmanac.com | Fluidized-bed granulation, organic solvent wet granulation. pharmasalmanac.com |
Role in Specialized Drug Delivery Systems
In Dry Powder Inhaler (DPI) formulations, this compound is widely used as a carrier excipient to facilitate the efficient delivery of the active pharmaceutical ingredient (API) to the respiratory system. celluloseankit.com The aerodynamic properties of the drug particles are critical, as optimal pulmonary delivery occurs for particles within the 1–5 µm range. mdpi.com this compound helps in the distribution of the active drug and enhances aerosolization performance. celluloseankit.commdpi.com
The effectiveness of this compound in DPIs is linked to its ability to improve powder dispersibility and reduce particle cohesion. mdpi.com However, its natural tendency to crystallize can sometimes negatively impact the aerosol performance and the fine particle fraction (FPF) during storage. mdpi.com To overcome this, particle engineering techniques are employed to manipulate the physicochemical properties of this compound, such as surface roughness, to improve the aerosolization performance of drugs. tandfonline.com Research has shown that treating commercial this compound to create nano-scale surface roughness can significantly enhance the FPF of co-formulated drugs like salbutamol (B1663637) sulphate. tandfonline.com
Studies have explored the impact of this compound when used alone or in combination with other excipients like leucine (B10760876) and lactose. Leucine, being a surface-active agent, can improve powder dispersibility and stability by reducing particle cohesion. mdpi.com In one study, incorporating leucine with this compound resulted in intermediate-sized particles that balanced the properties of both excipients, leading to improved aerosolization. mdpi.com Similarly, co-spraying this compound with lactose has been shown to enhance the aerosolization performance of salbutamol sulfate. researchgate.netfigshare.com A study found that a binary mixture of 1:3 this compound to lactose yielded the highest FPF (62.42 ± 4.21%) compared to using a single carrier. figshare.com The morphology of spray-dried this compound, often resulting in a wrinkled texture, can also contribute to a higher FPF. researchgate.net
Table 2: Research Findings on this compound in DPI Formulations
| Formulation Strategy | Key Finding | Impact on Aerosolization |
| Engineered Surface Roughness | Creating nano-scale surface roughness on this compound carrier particles. tandfonline.com | Significantly enhanced Fine Particle Fraction (FPF) of salbutamol sulphate. tandfonline.com |
| Combination with Leucine | Leucine acts as a surface-active agent, creating a rigid shell during spray drying. mdpi.com | Improves powder dispersibility and stability. mdpi.com |
| Co-Spraying with Lactose (1:3 ratio) | Produced an optimal binary carrier mixture. figshare.com | Achieved the highest FPF (62.42 ± 4.21%) for salbutamol sulfate. figshare.com |
| Nanocrystal-based DPI with this compound | This compound significantly increased the median particle size (D[0.5]) to 3.337 µm. mdpi.com | Can impact aerosol performance due to larger particle size. mdpi.com |
This compound is a popular and critical excipient in freeze-dried (lyophilized) pharmaceutical formulations for both small and large molecules. scientificproducts.comnih.gov Its primary role is as a bulking agent, providing an elegant, structurally sound cake in the final lyophilized product. scientificproducts.comcelluloseankit.compfanstiehl.com This structural support prevents the collapse of the sample during the drying process. mbsugars.com Furthermore, because this compound crystallizes readily from aqueous solutions, it allows for primary drying to occur at higher temperatures, which can substantially reduce the duration and cost of the lyophilization cycle. scientificproducts.com
During the freeze-drying process, this compound can exist in several crystalline forms, including three anhydrous polymorphs (α, β, and δ) and a metastable this compound hemihydrate (MHH). scientificproducts.comcelluloseankit.com The formation of these different physical forms is dependent on processing conditions and formulation composition. researchgate.net The presence of the metastable MHH in the final product can present stability challenges. scientificproducts.comnih.gov If MHH is retained, the water released from its dehydration during storage can lead to product instability, potentially degrading thermolabile components. researchgate.net Therefore, understanding and controlling the phase behavior of this compound is critical for developing a stable and effective lyophilized drug product. scientificproducts.comnih.gov
In addition to being a bulking agent, this compound can also function as a cryoprotectant, protecting sensitive biological molecules from damage caused by ice crystal formation during the freezing stage. celluloseankit.compfanstiehl.com To act as a cryoprotectant, it must be retained in an amorphous state in the frozen solution. acs.org This can be achieved through methods like flash-freezing or by using cosolvents such as tertiary butyl alcohol (TBA), which can inhibit this compound crystallization during the freezing stage. acs.org
Dry Powder Inhalers (DPIs) and Aerosolization Performance
This compound as a Stabilizing Agent for Biologics
This compound is a crucial excipient for stabilizing biologic drugs, such as proteins, monoclonal antibodies, and vaccines, in both liquid and lyophilized formulations. pfanstiehl.combarentz.comoutsourcedpharma.com Its chemical properties enable it to protect these complex molecules from degradation and denaturation during manufacturing processes like lyophilization and spray drying, as well as during long-term storage. pfanstiehl.comoutsourcedpharma.com In 2020, this compound was present in approximately 20.9% of biologic formulations. barentz.com
One of the primary mechanisms by which this compound stabilizes biologics is by acting as a cryoprotectant and lyoprotectant. pfanstiehl.comevidentic.com During freeze-drying, it protects biological molecules from the stresses of freezing and drying, ensuring their structural integrity and biological activity are maintained. pfanstiehl.com Sugars and polyols like this compound are known to provide thermodynamic stability to the native, folded state of proteins and help prevent fibrillation. evidentic.com
This compound also functions as a bulking agent and an osmotic agent. pfanstiehl.comnanotempertech.com As a bulking agent in lyophilized products, it helps maintain the three-dimensional structure of the protein. nanotempertech.com As an osmotic agent, it helps control the osmotic pressure in formulations, which is important for the stability of biologics. pfanstiehl.com Because this compound is a non-reducing sugar alcohol, it is chemically inert and does not participate in the Maillard reaction with amino acids in proteins, which prevents discoloration and degradation of the final product. mbsugars.com High Purity Low Endotoxin (HPLE) grades of this compound have been specifically developed for biopharmaceutical use to ensure the highest quality and purity standards for these sensitive applications. outsourcedpharma.com
Methodological Frameworks and Analytical Techniques in Mannitol Research
Chromatographic Techniques for Quantification and Analysis
Chromatography plays a significant role in separating mannitol (B672) from other co-occurring substances and quantifying its presence in various samples.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of this compound, often coupled with various detectors. HPLC methods have been developed for analyzing this compound in different matrices, including pharmaceutical formulations and biological fluids like urine aimspress.comnih.govnih.gov.
One approach involves using hydrophilic interaction liquid chromatography (HILIC) with an evaporative light-scattering detector (ELSD) for the separation and detection of this compound in pharmaceutical formulations. This method is particularly useful for compounds like this compound that lack UV chromophores, allowing for direct detection nih.gov. A validated HILIC-ELSD method using a TSK-Gel Amide 80 column demonstrated the separation of this compound from other components in parenteral formulations, showing good linearity, accuracy, specificity, and precision for this compound content analysis nih.gov.
HPLC with refractive index detection is another method employed for this compound analysis, particularly in biological samples such as urine for intestinal permeability studies. A robust assay using an Aminex HPX87C column and refractive index detection allowed for the isocratic elution and quantification of this compound in urine samples with good linearity and reproducibility nih.gov. The retention time for this compound was approximately 10.1 to 10.4 minutes under specified conditions nih.gov.
HPLC has also been used for the simultaneous determination of this compound and other compounds in human tissues for forensic analysis. This method involved sample homogenization, derivatization with p-nitrobenzoyl chloride, and separation on a C18 column researchgate.net.
Data Table: HPLC Method for Urinary this compound and Lactulose (B1674317) nih.gov
| Parameter | This compound Results | Lactulose Results |
| Column | Aminex HPX87C | Aminex HPX87C |
| Detection | Refractive Index | Refractive Index |
| Mobile Phase | Water | Water |
| Flow Rate | 0.3 mL/min | 0.3 mL/min |
| Temperature | 60 °C | 60 °C |
| Retention Time | 10.1 - 10.4 min | 5.7 - 5.9 min |
| Linearity | Up to 500 µg/mL | Up to 500 µg/mL |
| LOD (standard soln) | 4 µg/mL | 4 µg/mL |
| LOD (spiked urine) | 15 µg/mL | 15 µg/mL |
| Intra-assay CV (%) | 2.5 - 4.4 | 2.0 - 5.1 |
| Inter-assay CV (%) | 2.8 - 3.9 | 2.0 - 5.1 |
Gas-Liquid Chromatography (GLC)
Gas-Liquid Chromatography (GLC), also referred to as Gas Chromatography (GC), is another technique utilized for this compound estimation, particularly in biological fluids. Due to this compound's low volatility, derivatization is typically required before GLC analysis. innovareacademics.innih.govoup.compsu.edunih.gov.
A procedure for estimating this compound concentrations in biological fluids using GLC involves sample deproteinization (if necessary), desalting, drying, and then derivatization with a mixture of pyridine, bis(trimethylsilyl)acetamide, and trimethylchlorosilane nih.govoup.compsu.edu. The trimethylsilyl (B98337) derivatives are then chromatographed on a column, often with a stationary phase like 10% OV-17, and detected, commonly using flame ionization detection (FID) innovareacademics.innih.govoup.compsu.edunih.gov. This method has been applied to measure this compound in plasma, urine, and bile, demonstrating linearity, accuracy, precision, and sensitivity nih.govoup.compsu.edu. GLC offers the potential to separate this compound from other hexitols and related sugars like glucose psu.edu.
A rapid GLC method for determining lactulose and this compound in urine involved adding internal standards (alpha-methyl-D-glucopyranoside and sucrose) before derivatization and analysis. This method was reported to be more rapid, simpler, and accurate than some previously published methods, with better sensitivity, range, and linearity compared to a specific HPLC method nih.govpsu.edu.
Anion-Exchange Chromatography with Pulsed Amperometric Detection
Anion-exchange chromatography coupled with pulsed amperometric detection (PAD) is a powerful technique for the analysis of carbohydrates, including this compound, particularly in complex matrices like biological fluids. This method is advantageous because it does not require derivatization for the detection of carbohydrates, which lack strong UV absorbance cabidigitallibrary.orgnih.govnih.govlcms.czchrom-china.comnih.govpsu.edu.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) has been successfully applied for the simultaneous determination of this compound and other sugars in urine samples cabidigitallibrary.orgnih.govnih.govlcms.czchrom-china.compsu.edu. This technique is frequently used in studies evaluating intestinal permeability by measuring the urinary excretion ratio of lactulose and this compound nih.govnih.govlcms.cznih.govpsu.edu.
Sample preparation for HPAEC-PAD is often simple, involving steps like centrifugation and filtration to remove proteins chrom-china.com. The separation is typically performed on anion-exchange columns, such as CarboPac PA1 or PA20, using a mobile phase that often includes sodium hydroxide (B78521) lcms.czchrom-china.com. The pulsed amperometric detector measures the electrochemical oxidation of carbohydrates at the surface of an electrode nih.govnih.gov.
HPAEC-PAD methods have demonstrated good linearity, sensitivity, and reproducibility for this compound analysis in urine nih.govchrom-china.com. The limits of detection for this compound have been reported in the low µg/L or picomole range nih.govchrom-china.com. This technique allows for the simultaneous analysis of multiple carbohydrates, providing valuable information in various research and clinical applications lcms.czchrom-china.com.
Data Table: HPAEC-PAD Method Performance for Carbohydrates in Mouse Urine chrom-china.com
| Analyte | Linearity Range (mg/L) | Correlation Coefficient (r²) | Limits of Detection (mg/L) | Recovery (%) |
| This compound | 0.1 - 5.0 | 0.988 - 0.999 | 0.0013 - 0.0048 | 95.5 - 104.2 |
| Galactose | 0.1 - 5.0 | 0.988 - 0.999 | 0.0013 - 0.0048 | 95.5 - 104.2 |
| Glucose | 0.1 - 5.0 | 0.988 - 0.999 | 0.0013 - 0.0048 | 95.5 - 104.2 |
| Mannose | 0.1 - 5.0 | 0.988 - 0.999 | 0.0013 - 0.0048 | 95.5 - 104.2 |
| Fructose (B13574) | 0.1 - 5.0 | 0.988 - 0.999 | 0.0013 - 0.0048 | 95.5 - 104.2 |
| Lactulose | 0.1 - 5.0 | 0.988 - 0.999 | 0.0013 - 0.0048 | 95.5 - 104.2 |
Spectroscopic Approaches for Characterization and Quantification
Spectroscopic methods provide valuable information about the structure and presence of this compound, although direct UV/Vis spectrophotometry can be limited due to the lack of a strong chromophore.
UV/Vis Spectrophotometry
Direct UV/Vis spectrophotometry for this compound analysis is challenging because this compound lacks a strong chromophore that absorbs UV or visible light innovareacademics.ininnovareacademics.inrjptonline.org. The absence of direct spectrophotometry analysis is evident when scanning this compound dilutions in the UV-visible range innovareacademics.ininnovareacademics.in.
However, UV/Vis spectrophotometry can be used in indirect methods or in conjunction with enzymatic reactions. For instance, this compound can be determined using an enzymatic method involving this compound dehydrogenase innovareacademics.ininnovareacademics.in. This enzyme converts this compound into fructose in the presence of NAD+, which is reduced to NADH. The reduced form, NADH, absorbs light in the UV region and can be measured at 340 nm innovareacademics.ininnovareacademics.in.
Despite the limitations of direct measurement, UV/Vis spectrophotometry is a widely accepted analytical technique in the pharmaceutical industry for various processes innovareacademics.ininnovareacademics.in. Simple UV spectrophotometric methods have been developed and validated for the determination of this compound in injectable formulations, often utilizing indirect approaches or reactions that produce a chromophore rjptonline.org. These methods have shown good linearity, precision, and accuracy within specific concentration ranges rjptonline.org.
UV/Vis spectroscopy has also been used to monitor changes in this compound samples after thermal treatment, observing strong absorption in the Vis-UV range for samples kept melted in air at elevated temperatures, indicating the formation of absorbing species due to degradation aimspress.com.
Data Table: UV Spectrophotometric Method Validation Parameters for this compound in Injectable Formulations rjptonline.org
| Validation Parameter | Results |
| Linearity | 4 - 13 µg/mL |
| Repeatability (% RSD) | 0.359 |
| Interday Precision (% RSD) | Below 1% at tested concentrations |
| Accuracy (% Recovery) | 98.33 - 101.6 % |
| Limit of Detection (LOD) | 0.031 µg/mL |
| Limit of Quantitation (LOQ) | 0.093 µg/mL |
Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is a valuable tool for the characterization of this compound, particularly for identifying its different polymorphic forms and assessing its interactions with other substances in formulations aimspress.commdpi.comresearchgate.netamericanlaboratory.comresearchgate.netresearchgate.net.
This compound is a polymorphic crystalline solid with several forms (α, β, and δ), and FTIR spectroscopy can differentiate between these polymorphs due to variations in their molecular arrangements and conformations mdpi.comresearchgate.netamericanlaboratory.combayspec.com. FTIR spectra exhibit characteristic absorption bands corresponding to the functional groups present in this compound, such as O-H stretching, C-H stretching, and C-O stretching vibrations researchgate.netresearchgate.net.
Studies have utilized FTIR spectroscopy to analyze this compound samples before and after thermal treatment, observing changes in the spectra that indicate chemical alterations or degradation aimspress.comresearchgate.net. FTIR is also employed in the development and characterization of pharmaceutical formulations containing this compound to assess potential interactions between this compound and other excipients or active pharmaceutical ingredients researchgate.netresearchgate.net.
FTIR spectra of this compound typically show characteristic peaks in the fingerprint region (below 1500 cm⁻¹) and in the higher frequency range corresponding to stretching vibrations researchgate.netresearchgate.net. For example, O-H stretching vibrations appear around 3200-3400 cm⁻¹, C-H stretching around 2900-3000 cm⁻¹, and C-O stretching between 1000-1200 cm⁻¹ researchgate.netresearchgate.net. Differences in the position and intensity of these peaks can provide information about the crystalline form or interactions within a sample researchgate.netamericanlaboratory.comresearchgate.net.
Nuclear Magnetic Resonance (NMR) Spectroscopy (H1 NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is a valuable technique for the qualitative and quantitative analysis of this compound. It provides detailed information about the molecular structure and environment of this compound. Studies have utilized ¹H NMR to quantify this compound in various samples, including urine, demonstrating its reliability and rapidity for this purpose. medpharmareports.com For instance, ¹H NMR spectroscopy has been employed to estimate urinary excretion ratios of lactulose and this compound, which can be used to assess small intestinal permeability. medpharmareports.com The ¹H NMR spectrum of this compound in D₂O shows multiplets in the chemical shift range of 3.62-3.88 ppm. medpharmareports.com The signal at 3.86 ppm has been used for the quantification of this compound in urine, with a reported T1 relaxation time of 819 ms. medpharmareports.com The number of protons contributing to specific signals can be determined by recording spectra of known concentrations of D-mannitol in D₂O with an external reference like trimethyl silyl (B83357) propionic acid (TSP). medpharmareports.com
¹H NMR spectroscopy has also been used in studies of human cerebral neoplasms to detect and quantify metabolites, including this compound, in tissue extracts. nih.gov this compound, administered perioperatively, was observed in the spectra of extracts from tumors that enhanced on computerized tomographic imaging. nih.gov Furthermore, NMR spectroscopy, including ¹³C NMR, has been applied to study the metabolic fate of glucose and the synthesis of carbohydrates like this compound in organisms such as the ectomycorrhizal ascomycete Cenococcum graniforme. scilit.com These studies have shown that this compound is a major carbohydrate produced from glucose and that a "this compound cycle" is operative, playing a role in NADPH production. scilit.com In the context of assessing this compound accumulation following osmotic blood-brain barrier opening, in vitro ¹H NMR measurements have been conducted to evaluate the CEST (Chemical Exchange Saturation Transfer) properties of D-mannitol solutions at different concentrations and pH levels. mdpi.com, nih.gov These measurements showed a broad CEST contrast for this compound. mdpi.com, nih.gov
Advanced Imaging Modalities for Physiological Assessment
Advanced imaging modalities are employed to assess the physiological effects of this compound, particularly in conditions like cerebral edema.
Swept Source Optical Coherence Tomography (OCT) in Cerebral Edema Monitoring
Swept Source Optical Coherence Tomography (SS-OCT) is a technique utilized for evaluating cerebral edema and associated vascular changes, especially in the context of this compound intervention. SS-OCT allows for non-invasive, real-time monitoring of cerebral blood perfusion and edema state with high resolution. mdpi.com, researchgate.net, nih.gov Studies using SS-OCT in mouse models of ischemic cerebral edema have demonstrated its utility in evaluating the efficacy of this compound. mdpi.com, researchgate.net OCT-based angiography and attenuation imaging technologies are used to obtain data on cerebral vascular perfusion levels and the state of cerebral edema over time. mdpi.com, researchgate.net, nih.gov
Quantitative analysis of vascular and edema parameters using SS-OCT has shown that this compound can significantly reduce water content in the central region of edema and inhibit the rapid growth of the edema area. mdpi.com, researchgate.net It has also been observed to help restore cerebral blood flow. mdpi.com, researchgate.net For example, in one study, the edema area decreased by an average of 33% after 2 hours of this compound intervention, and vascular perfusion density increased by 12% after 5 hours. mdpi.com, researchgate.net The optical attenuation coefficient (OAC), which decreases with increasing tissue water content, is used in OCT attenuation imaging to distinguish edema tissue from normal tissue. mdpi.com Research indicates a significant spatial dependence of the effect of edema tissue on local cerebral blood perfusion (LCBP), with LCBP near edema tissue being 15-20% lower than in regions further away. nih.gov The progression of cerebral edema is closely related to the LCBP level surrounding the edema area, and controlling CBP levels in non-edematous regions may positively impact edema treatment. nih.gov
Crystallography and Polymorphism Characterization
This compound is known to exhibit polymorphism, existing in different crystalline forms (α, β, and δ). mdpi.com, nih.gov, researchgate.net Characterizing these polymorphs is crucial as they possess different physicochemical properties that can affect the performance of this compound in various applications, particularly in pharmaceuticals. mdpi.com Techniques from crystallography and thermal analysis are essential for identifying and characterizing these forms and understanding their transitions.
X-ray Powder Diffraction (XRPD) for Crystalline Forms (α, β, δ)
X-ray Powder Diffraction (XRPD) is a primary technique for identifying and characterizing the crystalline forms of this compound. mdpi.com, researchgate.net Each polymorph (α, β, and δ) exhibits distinct diffraction peaks at specific 2θ angles, allowing for their identification in a sample. mdpi.com, researchgate.net
Characteristic 2θ peaks for the different this compound polymorphs include:
β form: peaks at 10.4°, 14.56°, and 16.74° mdpi.com or 10.6° and 14.7° researchgate.net. Commercial this compound often shows characteristic peaks of the β-polymorph at 10.4°, 14.6°, and 23.4° 2θ. researchgate.net
α form: peaks at 13.64° and 17.18° mdpi.com or 13.8° and 17.3° researchgate.net.
δ form: a peak at 9.7° mdpi.com or 9.8° researchgate.net.
XRPD can also be used for the quantitative analysis of crystalline phases in mixtures, although preferred orientation effects due to the needle-like morphology of this compound polymorphs can pose challenges. nih.gov These effects can be minimized by reducing particle size. nih.gov Studies have used XRPD to assess the polymorphic stability of this compound forms over time and investigate polymorphic transformations induced by factors like moisture or co-spray drying with other materials. nih.gov, researchgate.net, researchgate.net, nih.gov
Thermal Analysis Techniques for Polymorphic Transitions (e.g., DSC)
Thermal analysis techniques, such as Differential Scanning calorimetry (DSC), are widely used to characterize the thermal behavior of this compound polymorphs and study polymorphic transitions. mdpi.com, nih.gov, econbiz.de, capes.gov.br, researchgate.net DSC measures the heat absorbed or released by a sample as it is heated or cooled, allowing for the determination of melting points and the detection of polymorphic transformations. mdpi.com, nih.gov
Different this compound polymorphs exhibit distinct melting points:
α form: melts at approximately 166 °C mdpi.com or 164.4 °C ± 0.1 °C (onset) with a peak at 165.6 °C ± 0.1 °C. nih.gov
β form: melts at approximately 166.5 °C mdpi.com or 165.2 °C ± 0.5 °C (onset) with a peak at 166.0 °C ± 0.5 °C. nih.gov A single sharp melting endothermic peak for β-mannitol has been reported at 169°C. researchgate.net
δ form: melts at approximately 155 °C mdpi.com or 155.4 °C ± 0.4 °C (onset) with a peak at 157.1 °C ± 0.2 °C. nih.gov The δ form may show an endothermic event followed by a small exotherm (recrystallization) and a final melting peak. nih.gov
DSC studies have determined the thermodynamic relationships between different this compound polymorphs. mdpi.com The cooling rate during crystallization can influence the formation of different polymorphic phases, affecting the thermal properties. econbiz.de DSC is also used to assess the stability of this compound polymorphs and detect transitions, such as the moisture-induced transformation from the delta to beta form. researchgate.net, researchgate.net The glass transition temperature of amorphous this compound, which can recrystallize into crystalline forms, can also be studied using DSC. researchgate.net
Cellular and Biochemical Assay Development
Cellular and biochemical assays are developed and utilized to investigate the biological effects and interactions of this compound at the cellular and molecular levels. These assays are crucial for understanding this compound's mechanisms of action and evaluating its potential therapeutic or toxic effects in vitro.
In vitro assays are used to study various cellular responses to this compound. For example, cell viability assays, such as the MTT assay, are employed to determine the cytotoxicity of this compound on different cell lines. tandfonline.com Studies have confirmed the cytotoxicity of this compound on renal tubular epithelial cells (HK-2 cells) in vitro, showing a significant decrease in cell viability at concentrations between 100-250 mmol/L in a time- and dose-dependent manner. tandfonline.com
Cell proliferation and migration assays, such as the scratch wound healing assay, are used to evaluate the effect of this compound-containing extracts on cell growth and movement, relevant to processes like wound healing. springermedizin.de Research on this compound-rich extracts from brown seaweed has shown that these extracts can significantly promote cell proliferation and migration in vitro, suggesting potential wound healing properties. springermedizin.de
Other biochemical assays can be developed to investigate specific enzymatic activities or signaling pathways influenced by this compound. For instance, studies on the this compound cycle in microorganisms involve analyzing the activities of enzymes like NAD-mannitol-1-P dehydrogenase and NADP-mannitol dehydrogenase. scilit.com
Cell Viability and Apoptosis Assays (e.g., MTT, Flow Cytometry, TUNEL, DAPI)
Cell viability and apoptosis assays are fundamental tools in assessing the biological impact of this compound, particularly in the context of osmotic stress and potential cellular injury. Techniques such as the MTT assay, Flow Cytometry, TUNEL, and DAPI staining are commonly utilized.
The MTT assay, which uses Thiazolyl blue tetrazolium bromide (MTT), is a colorimetric method for measuring cell metabolic activity, which can be indicative of cell viability citeab.comfishersci.sefishersci.ca. MTT is a membrane-permeable dye that is reduced by mitochondrial dehydrogenases in living cells to form a dark blue, water-insoluble formazan (B1609692) product fishersci.se. Changes in formazan production can indicate cytotoxicity or cell proliferation fishersci.se.
DAPI (4′,6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to adenine–thymine-rich regions in DNA. wikipedia.orgrevvity.com. It is widely used in fluorescence microscopy to stain cell nuclei and can be used to assess nuclear morphology changes associated with apoptosis wikipedia.orgrevvity.com. DAPI can stain both live and fixed cells, though its membrane permeability is less efficient in live cells wikipedia.org.
While the search results mention MTT and DAPI in the context of cell viability and apoptosis assays, specific detailed research findings directly linking this compound to comprehensive studies using the full panel of MTT, Flow Cytometry, and TUNEL in a single study on this compound's effects were not extensively detailed in the provided snippets. However, the general application of these techniques for assessing cell health under various conditions, including osmotic stress which can be induced by this compound, is well-established in cellular biology research.
Quantification of Oxidative Stress Markers (e.g., Malondialdehyde (MDA), Glutathione (B108866) (GSH))
Oxidative stress is a critical area of investigation in this compound research, particularly given this compound's known free radical scavenging properties. Quantification of markers such as Malondialdehyde (MDA) and Glutathione (GSH) is routinely performed to assess the level of oxidative damage and the capacity of the cellular antioxidant defense system.
MDA is a lipid peroxidation product and serves as a common biomarker for oxidative damage to cell membranes ej-biomed.orgmedpulse.in. Increased levels of MDA indicate elevated lipid peroxidation resulting from oxidative stress ej-biomed.orgmedpulse.in.
Glutathione (GSH) is a key non-protein thiol that plays a crucial role in the cellular antioxidant defense system ej-biomed.orgencyclopedia.pub. It acts as a direct free radical scavenger and is a substrate for glutathione peroxidase, an enzyme that detoxifies hydrogen peroxide medpulse.inencyclopedia.pub. Levels of GSH are often measured to evaluate the antioxidant capacity of cells or tissues ej-biomed.org. A decrease in GSH levels can indicate increased oxidative stress or a compromised antioxidant defense ej-biomed.org.
Research has investigated the effects of this compound on MDA and GSH levels. One study indicated that this compound lowered MDA levels and increased the levels of antioxidant enzymes like glutathione peroxidase (GSH-Px) and catalase immediately after traumatic brain injury in rats researchgate.net. This suggests a potential protective effect of this compound against oxidative damage in this context researchgate.net. Another study on human kidney tubular epithelial cells (HK-2) demonstrated that high doses of this compound could induce oxidative stress, affecting cellular components researchgate.net. The content of GSH and levels of MDA were measured in these cells after treatment with various concentrations of this compound over different time periods researchgate.net. The results showed significant differences in GSH and MDA levels compared to control groups, indicating that this compound can influence the oxidative stress balance in a dose- and time-dependent manner in this cell type researchgate.net.
Intracellular Ion Concentration Measurement (e.g., Ca2+)
Measurement of intracellular ion concentrations, particularly calcium ions (Ca2+), is a key technique for investigating the cellular signaling pathways affected by this compound, especially in the context of osmotic stress. Changes in intracellular calcium levels can act as secondary messengers, triggering various cellular responses nih.govcanterbury.ac.nz.
Research has shown that hyperosmotic stress induced by this compound can lead to changes in intracellular Ca2+ concentration. In cultured rat brain capillary endothelial cells exposed to 1.4 M this compound, intracellular Ca2+ concentration increased rapidly and then returned to basal levels nih.gov. This increase was not blocked by certain calcium channel blockers but the return to baseline was affected by an inhibitor of the Na+/Ca2+ exchanger, suggesting the involvement of this transporter in clearing the elevated intracellular Ca2+ nih.gov.
Rheological Characterization (Elastic and Viscous Moduli, Complex Viscosity)
Rheological characterization is essential for understanding the flow and deformation properties of this compound-containing formulations, particularly in applications where viscosity and viscoelasticity are important, such as in viscosupplementation. Techniques involve measuring parameters like elastic moduli (G'), viscous moduli (G''), and complex viscosity (|η*|).
Studies investigating the effect of this compound on the rheological properties of hyaluronic acid (HA) solutions, used in viscosupplementation, have shown that this compound can help preserve the viscoelastic properties of HA under oxidative stress nih.govsemanticscholar.orgmdpi.comresearchgate.net. Oxidative stress typically degrades HA, leading to a decrease in viscosity and elasticity. However, the presence of this compound in HA formulations significantly reduced the decrease in elastic and viscous moduli and complex viscosity when subjected to oxidative conditions nih.govsemanticscholar.orgmdpi.comresearchgate.net. This protective effect is attributed to this compound's ability to scavenge reactive oxygen species (ROS) nih.govmdpi.com. For example, a study showed that while HA solutions without this compound were rapidly degraded by hydrogen peroxide, resulting in a dramatic decrease in complex viscosity, the rheological properties of HA containing this compound were not substantially modified nih.govmdpi.com.
Data from a study on the effect of this compound on HA stability under oxidative stress demonstrates the impact on rheological parameters:
Note: Specific numerical data for initial and final values were not consistently available across snippets for direct comparison in all cases, but the qualitative trends indicating the protective effect of this compound on rheological properties under oxidative stress were clearly reported. nih.govsemanticscholar.orgmdpi.comresearchgate.net
Preclinical and Clinical Translational Research Studies
Development of Novel Research Tools and Markers
Mannitol (B672) as a Glomerular Filtration Rate (GFR) Marker in Research Settings
Assessment of glomerular filtration rate (GFR) is a critical aspect of evaluating kidney function in both preclinical and clinical research. While estimated GFR (eGFR) based on endogenous markers like creatinine (B1669602) and cystatin C is commonly used, direct measurement methods are often necessary for greater accuracy, particularly in populations where eGFR can be unreliable, such as critically ill patients. gu.segu.se this compound has emerged as a promising exogenous marker for directly measuring GFR in research contexts. gu.segu.se
The suitability of this compound as a GFR marker stems from its favorable pharmacokinetic properties. It is freely filtered by the glomeruli, undergoes negligible reabsorption or secretion in the renal tubules, and is not significantly metabolized in the body. gu.se This behavior allows its clearance from plasma to serve as a reliable indicator of the filtration rate across the glomerular membrane. This compound is also noted for being inexpensive and easy to handle in a research setting. gu.se
Recent advancements in analytical techniques, such as liquid chromatography–tandem mass spectrometry (LC-MS/MS), have enabled highly sensitive and accurate measurements of plasma this compound concentrations, further enhancing its utility as a GFR marker. gu.se
Research studies have investigated the agreement and accuracy of this compound clearance compared to established reference methods for GFR measurement, such as ⁵¹Cr-EDTA and iohexol (B1672079) clearance. A study comparing this compound and ⁵¹Cr-EDTA clearances in outpatients with normal to moderately impaired renal function demonstrated good agreement and very good accuracy between the two methods. gu.seresearchgate.net The best agreement was observed with three- or four-sample plasma this compound measurements starting 60 minutes after injection. researchgate.net
Another study compared this compound GFR and iohexol GFR in both intensive care unit (ICU) patients and outpatients with chronic kidney disease (CKD) stages 3-4. This compound performed well as a clearance marker in the ICU cohort, showing good agreement and accuracy compared to iohexol clearance. gu.se The agreement and accuracy were reported as excellent in the outpatient group with CKD stages 3-4. gu.se These findings suggest that this compound plasma clearance can be a reliable and practical alternative for assessing measured GFR across a range of kidney function levels and patient populations. gu.se
While direct GFR measurement using markers like this compound is valuable, estimated GFR equations may be less reliable in certain clinical situations, particularly in critically ill patients. gu.se Studies comparing eGFR based on creatinine and cystatin C to measured GFR using markers like ⁵¹Cr-EDTA or iohexol have shown poor performance of estimation equations in ICU patients, highlighting the importance of direct measurement when accuracy is essential. gu.se
Beyond direct GFR measurement, this compound has also been explored for its effects on renal function in specific research scenarios. In a study of postoperative cardiac surgery patients with acute kidney injury (AKI), this compound administration increased urine flow, renal blood flow, and decreased renal vascular resistance. nih.govsciepub.comresearchgate.net Although the increase in GFR in this specific cohort did not reach statistical significance, the study indicated a redistribution of systemic blood flow towards the kidneys. nih.govresearchgate.net In patients with normal renal function after cardiac surgery, this compound has been shown to increase GFR, which subsequently increases tubular sodium load, sodium reabsorption, and renal oxygen consumption (RVO₂). sciepub.com The lack of a corresponding increase in renal blood flow in this context suggested a potential impairment of the renal oxygen supply/demand relationship. sciepub.com
This compound's renoprotective properties have also been investigated in research related to minimizing ischemic damage during renal procedures and in the context of extracorporeal shock wave lithotripsy (ESWL). Studies suggest that this compound may help alleviate renal injury during ESWL, as indicated by a blunted increase in urinary β₂-microglobulin excretion. auajournals.org
Table 1 summarizes key findings from research studies evaluating this compound as a GFR marker.
| Study Population | Reference Method | This compound Measurement Method | Key Findings | Citation |
| Outpatients (Normal to CKD Stage 4) | ⁵¹Cr-EDTA | Enzymatic, LC-MS/MS | Good agreement and accuracy with ⁵¹Cr-EDTA clearance. gu.seresearchgate.net Best agreement with 3-4 samples. researchgate.net | gu.seresearchgate.net |
| ICU Patients | Iohexol | LC-MS/MS | Good agreement and accuracy compared to iohexol clearance. gu.se | gu.se |
| Outpatients (CKD Stages 3-4) | Iohexol | LC-MS/MS | Excellent agreement and accuracy compared to iohexol clearance. gu.se | gu.se |
| Postoperative AKI (Cardiac Surgery) | ⁵¹Cr-EDTA | Not specified | Increased urine flow, RBF, decreased RVR. Tendency for GFR increase (not statistically significant). nih.govresearchgate.net | nih.govresearchgate.net |
| Postoperative (Normal Renal Function) | Not specified | Not specified | Increased GFR, tubular sodium load, sodium reabsorption, RVO₂. sciepub.com | sciepub.com |
Control of Osmolarity in Cell Biological Studies
In cell biological research, maintaining precise control over the osmotic environment is crucial for studying cellular behavior and responses. Changes in osmolarity can induce significant cellular stress and affect various biological processes. This compound is widely used as an osmotic control agent in these studies due to its property of increasing the osmotic pressure of the surrounding medium without readily crossing cell membranes or being metabolized by the cells. mdpi.comontosight.aiarvojournals.org
The use of this compound as an osmotic control is particularly valuable in experiments designed to differentiate the effects of osmotic stress from specific effects of other solutes. For instance, in studies investigating the impact of high glucose concentrations on cells, this compound is frequently used as an osmotic mimic. By exposing cells to a this compound concentration that yields the same osmolarity as the high glucose condition, researchers can discern whether observed cellular changes are due to the high glucose itself (e.g., through metabolic pathways) or solely to the resulting hyperosmotic stress. mdpi.comarvojournals.org
Numerous studies have employed this compound in this capacity. Research examining the effects of high glucose on endothelial cells has used this compound as an osmotic control to assess the contribution of hyperosmolarity to observed outcomes such as cell viability and apoptosis. ahajournals.orgnih.gov One study on bovine aortic endothelial cells found that exposure to hypertonic this compound increased apoptosis in a dose-dependent manner, similar to the effects of hypertonic NaCl, suggesting that the osmotic component contributed to cell death in this context. ahajournals.org This study also noted that this compound-induced apoptosis was accompanied by activation of signaling pathways, including tyrosine and stress kinases. ahajournals.org
In contrast, another study investigating the effects of high glucose on human aortic and retinal endothelial cells used this compound as an osmotic control and found that this compound did not significantly affect cell survival or apoptosis, suggesting that in this specific model, the observed effects of high glucose were not primarily due to osmotic changes. nih.gov These contrasting findings highlight the importance of using appropriate osmotic controls like this compound to carefully interpret the results of studies involving changes in media osmolarity.
This compound has also been utilized as an osmotic control in studies on PC12 cells exposed to high glucose concentrations to evaluate cell viability. researchgate.net These studies aim to understand the mechanisms underlying glucose-induced cellular damage and the potential protective effects of therapeutic interventions, using this compound to control for osmotic effects. researchgate.net
Beyond studies involving high glucose, this compound serves as an inert osmolarity adjusting agent in other cell biological applications, such as cell encapsulation. In research focused on encapsulating cells within alginate microspheres for drug delivery, this compound has been used to adjust the osmolarity of the solutions involved in the encapsulation process. nih.gov The choice of osmolarity adjusting agent, such as using this compound as an inert agent versus electrolyte-based agents, has been shown to influence the properties of the alginate microcapsules, including their crosslinking degree and mechanical properties. nih.gov These differences in capsule properties can, in turn, significantly impact the behavior of the encapsulated cells, affecting proliferation and other responses. nih.gov For example, using this compound as an inert agent resulted in a more permissive matrix and a "tumoral-like behavior" of encapsulated cells compared to using electrolyte-based agents. nih.gov
It is worth noting that while primarily used for its osmotic properties, this compound has also been reported to act as a free radical scavenger, a property that could potentially influence outcomes in studies involving oxidative stress. arvojournals.org Researchers should consider this property when designing experiments and interpreting results where oxidative stress is a factor.
Table 2 provides examples of how this compound is used as an osmotic control in cell biological studies.
| Cell Type | Stimulus/Condition Being Investigated | Role of this compound | Key Observation Related to Osmolarity Control | Citation |
| Bovine Aortic Endothelial Cells | High Glucose, Hypertonic Stress | Osmotic control for hypertonic conditions | This compound-induced apoptosis, suggesting osmotic component contribution. ahajournals.org | ahajournals.org |
| Human Aortic/Retinal Endothelial Cells | High Glucose | Osmotic control for high glucose | This compound did not affect cell survival/apoptosis, ruling out osmotic effect in this context. nih.gov | nih.gov |
| PC12 Cells | High Glucose | Osmotic control for high glucose | Used to evaluate the influence of osmolarity on cell viability under high glucose. researchgate.net | researchgate.net |
| Encapsulated D1 MSCs (Alginate) | Encapsulation Process | Inert osmolarity adjusting agent in solutions | Influenced alginate crosslinking and encapsulated cell behavior (e.g., proliferation, aggregation). nih.gov | nih.gov |
| BRE Cells | High Glucose | Osmotic control for high glucose | Used to dissect osmotic vs. metabolic effects on eNOS expression and nitrite (B80452) formation. arvojournals.org | arvojournals.org |
Future Research Directions and Unexplored Avenues
Elucidation of Novel Therapeutic Targets and Mechanisms
Research continues to explore the fundamental mechanisms by which mannitol (B672) exerts its effects and to identify new biological targets. While its osmotic properties are well-established, studies are investigating other potential pathways. For instance, research into the cardioprotective effects of this compound suggests involvement of adenosine (B11128) 1 receptors (A1R), though the precise intracellular signaling cascades require further elucidation mdpi.com. Future studies are needed to determine if other membranous candidates and intracellular enzymes are involved in myocardial signaling by this compound mdpi.com.
Furthermore, the potential of targeting bacterial enzymes involved in this compound metabolism is being investigated as a novel antimicrobial strategy. This compound-1-phosphate 5-dehydrogenase (MtlD), an enzyme crucial for converting this compound-1-phosphate to fructose-6-phosphate (B1210287) in many bacteria, is being evaluated as a potential drug target asm.org. Mutants lacking MtlD show sensitivity to this compound due to the accumulation of this compound-1-phosphate asm.org. Studies in mouse models of Salmonella enterica infection have shown that providing this compound can significantly attenuate infection in mtlD mutant strains, suggesting MtlD could be a valuable new therapeutic target asm.org.
Integration with Advanced Drug Delivery Systems
The integration of this compound with advanced drug delivery systems is a significant area of future research, aiming to improve its therapeutic efficacy and target specificity. This compound's ability to enhance the solubility and stability of drugs makes it a valuable ingredient in novel formulations marketresearchintellect.com. Researchers are focusing on developing systems that enhance bioavailability and therapeutic effectiveness marketresearchintellect.com.
Examples of advanced delivery systems being explored include nanoparticles, nanosuspensions, liposomes, niosomes, solid lipid nanoparticles, and nanostructured lipid carriers, which can offer advantages in terms of system stability and controlled drug release researchgate.net. Polymeric systems like hydrogels, microparticles, and micelles are also being investigated to improve drug solubility and sustain release researchgate.net.
This compound is also being explored in dry powder formulations for pulmonary drug delivery, particularly for mechanically ventilated patients, to increase sputum clearance nih.gov. A novel in-line delivery system has been developed to administer dry powder this compound to these patients without disconnecting them from the ventilator, demonstrating the potential for targeted delivery to the lungs nih.gov. Studies have shown this system can deliver a respirable dose of this compound powder nih.gov.
Data on delivered dose and particle size distribution from an in-line dry powder this compound delivery system:
| Tube Type | Loaded Dose (mg) | Delivered Dose (%) | Volume Median Diameter (μm) |
| Endotracheal (9.5 mm) | 160 | 24.6 ± 3.33 | In respirable range |
| Endotracheal (9.5 mm) | 320 | 26.7 ± 2.19 | In respirable range |
| Tracheostomy (7.5 mm) | 160 | 35.6 ± 3.01 | In respirable range |
| Tracheostomy (7.5 mm) | 320 | 39.5 ± 2.04 | In respirable range |
This data highlights the potential of such systems for targeted this compound delivery.
Refinement of Biotechnological Production Methods for Research-Grade this compound
While chemical synthesis is currently the primary method for commercial this compound production, biotechnological approaches are gaining attention due to their potential advantages, such as complete conversion of fructose (B13574) and easier removal of by-products researchgate.netsci-hub.selibis.be. Research is focused on refining these methods to produce research-grade this compound efficiently and sustainably.
Biotechnological production of this compound can be achieved through fermentation using various microorganisms, including lactic acid bacteria (LAB), yeasts, and fungi researchgate.netsci-hub.selibis.be. Heterofermentative LAB, in particular, have shown high efficiency in converting fructose to this compound researchgate.netlibis.be. Enzymatic methods using this compound dehydrogenase (MDH) are also being explored, although the need for cofactor regeneration remains a limiting factor researchgate.netsci-hub.se.
Recent advances include genetic engineering of yeast strains to increase this compound production and optimization of fermentation strategies, such as fed-batch fermentation and dual-stage pH control sci-hub.se. These efforts aim to improve this compound yield and productivity for potential large-scale biotechnological production sci-hub.se.
Application in Emerging Biomedical Fields and Diagnostic Innovations
The unique properties of this compound are leading to investigations into its applications in emerging biomedical fields and diagnostic innovations. Its role as an osmotic agent makes it relevant in conditions involving fluid balance and pressure regulation wikipedia.orgnih.govresearchgate.net.
Research is exploring the use of this compound in conjunction with novel technologies like microneedles for enhanced drug delivery and potentially for biosensing applications nih.govnih.gov. Microneedles offer a minimally invasive way to deliver therapeutic agents and sample biofluids, and the integration with materials like this compound is being investigated nih.gov.
Furthermore, this compound's effect on plasma osmolality and its inability to cross the intact blood-brain barrier are properties that continue to be relevant in the context of neurological conditions and the potential for diagnostic strategies involving blood biomarkers nih.govresearchgate.netresearchgate.net.
Long-Term Effects and Safety Profiles in Chronic Disease Models
While the acute effects of this compound, particularly in reducing intracranial pressure, are well-documented, research is still needed to fully understand its long-term effects and safety profiles, especially in the context of chronic disease models. Studies are ongoing to assess the impact of repeated this compound administration on the blood-brain barrier and brain metabolism in animal models researchgate.netmdpi.com.
Research using animal models of osmotic stress induced by this compound administration is providing insights into chronic blood-brain barrier dysfunction researchgate.netmdpi.com. These models help in understanding the progression of impairment and exploring new diagnostic strategies, including identifying biomarkers mdpi.com. Studies have observed chronic blood-brain barrier dysfunction in specific brain regions of rats under periodic this compound dosing, along with changes in brain metabolites researchgate.net.
The debate regarding the long-term outcomes and potential risks associated with this compound use, particularly compared to other hyperosmolar agents like hypertonic saline, highlights the need for further high-quality research in chronic disease settings uspharmacist.comnih.govmagonlinelibrary.com.
Personalized Medicine Approaches in Osmotherapy Research
The variability in patient response to osmotherapy agents like this compound underscores the potential for personalized medicine approaches. Research is exploring factors that may influence the effectiveness and safety of this compound in individual patients.
Studies have indicated that the duration of response to osmotherapy can vary between patients mdpi.com. Factors such as the patient's specific medical condition, physiological characteristics, and potential predisposing factors for adverse effects need to be considered magonlinelibrary.comthieme-connect.comnih.gov.
Future research in this area may involve identifying biomarkers that can predict a patient's response to this compound or developing strategies to tailor osmotherapy based on individual patient profiles to optimize outcomes and minimize risks. The use of this compound as a physiological biomarker to assess the response to other treatments is also an area of interest researchgate.net.
Q & A
Q. How should researchers handle missing data in longitudinal this compound studies?
Q. What protocols ensure reproducibility in this compound biosynthesis studies using microbial fermentation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
